(+)-Dimethyl L-tartrate
Beschreibung
The exact mass of the compound Dimethyl L-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883209 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl L-tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000647 [mmHg] | |
| Record name | Dimethyl L-tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
608-68-4 | |
| Record name | 1,4-Dimethyl 2,3-dihydroxy- (2R,3R)butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl L-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl [R(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-Dimethyl L-tartrate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is presented to support its application in research, particularly in the fields of asymmetric synthesis and drug development. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key synthetic and analytical procedures.
Chemical Properties
This compound is a diester of L-tartaric acid and is a valuable chiral building block in organic synthesis.[1] It is recognized for its role as a chiral auxiliary and ligand precursor in asymmetric catalysis.[2]
General and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white solid at room temperature and is soluble in water.[3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1][4][6] |
| Molecular Weight | 178.14 g/mol | [1][4][6] |
| Appearance | White to off-white solid/crystals | [5][7] |
| Melting Point | 57-60 °C (decomposes) | [3][4][6] |
| Boiling Point | 163 °C at 23 mmHg | [3][4][6] |
| Density | 1.238 g/mL at 25 °C | [3][4][6] |
| Optical Activity | [α]²²/D +21° (c = 2.5 in H₂O) | [6] |
| Solubility | Soluble in water | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available and can be used for structural confirmation.[8] |
| ¹³C NMR | Provides information on the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorptions for the hydroxyl and ester functional groups. |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |
Chemical Structure
This compound possesses a C₂-symmetric structure with two stereocenters, both in the R configuration. This defined stereochemistry is fundamental to its application in enantioselective synthesis.
Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate | [1][7] |
| CAS Number | 608-68-4 | [1][4][6] |
| SMILES | COC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OC | [6] |
| InChI | 1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | [1][6] |
| InChI Key | PVRATXCXJDHJJN-QWWZWVQMSA-N | [1][6] |
Molecular Visualization
Caption: 2D structure of this compound.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound based on established chemical literature.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from L-tartaric acid and methanol using an acid catalyst.
Materials:
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like an acidic ion-exchange resin)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add L-(+)-tartaric acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the structure.
-
¹³C NMR: A ¹³C NMR spectrum is acquired in a similar manner to the ¹H NMR spectrum to observe the chemical shifts of the carbon atoms in the molecule.
3.2.2. Infrared (IR) Spectroscopy
An IR spectrum of solid this compound can be obtained using the KBr pellet method. The sample is mixed with dry potassium bromide and pressed into a thin pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded. The characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups are identified.
Applications in Synthesis
This compound is a versatile chiral starting material. It is notably used in the synthesis of various chiral ligands for asymmetric catalysis.[6] For example, it is a precursor for the synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. It also serves as a starting reagent in the synthesis of natural products, such as the pyrrolidine-based alkaloid (+)-Monomorine I.[3]
Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as safety glasses and gloves. The compound is a combustible solid.[6]
References
- 1. fao.org [fao.org]
- 2. Page loading... [guidechem.com]
- 3. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. This compound(608-68-4) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (+)-Dimethyl L-tartrate (CAS: 608-68-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dimethyl L-tartrate, with the CAS number 608-68-4, is a versatile and commercially available chiral building block extensively utilized in synthetic organic chemistry. As a derivative of the naturally occurring L-tartaric acid, it serves as a crucial chiral auxiliary and ligand in numerous asymmetric transformations, most notably in the Sharpless asymmetric epoxidation of allylic alcohols. Its C2 symmetry and readily available stereocenters make it an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth overview of the chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its key spectroscopic data.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and polar organic solvents. A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 608-68-4 | [2] |
| Molecular Formula | C₆H₁₀O₆ | [2] |
| Molecular Weight | 178.14 g/mol | [2] |
| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate | [2] |
| Synonyms | L-(+)-Tartaric acid dimethyl ester, Dimethyl L-(+)-tartrate | [2] |
| Appearance | White to off-white crystalline powder or crystals | [1] |
| Melting Point | 57-60 °C (decomposes) | |
| Boiling Point | 163 °C at 23 mmHg | |
| Density | 1.238 g/mL at 25 °C | |
| Optical Rotation | [α]²⁰/D +21.5° ± 1.5° (c=10 in water) | [1] |
| Solubility | Soluble in water |
Spectroscopic Data
The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (CDCl₃) | 3.84 (s, 6H, 2 x OCH₃), 4.51 (s, 2H, 2 x CH-OH) | |
| ¹³C NMR (CDCl₃) | 52.9 (OCH₃), 71.5 (CH-OH), 172.8 (C=O) | |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch), 2960 (C-H stretch), 1740 (C=O stretch) | [2] |
| Mass Spec. (EI) | m/z 178 (M+), 147, 119, 87, 59 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from L-tartaric acid and methanol using an acid catalyst, a classic example of Fischer esterification.
Materials:
-
L-(+)-Tartaric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-(+)-tartaric acid and an excess of anhydrous methanol.
-
Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain a white crystalline solid.
Application in Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a general procedure for the use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation of a generic allylic alcohol.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
This compound
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Syringes for liquid transfer
Procedure:
-
Activate powdered 4Å molecular sieves by heating under vacuum.
-
In a dry Schlenk flask under an inert atmosphere, suspend the activated molecular sieves in anhydrous dichloromethane.
-
Cool the suspension to -20 °C.
-
To the cooled suspension, add this compound and titanium(IV) isopropoxide via syringe. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add the allylic alcohol to the reaction mixture and stir for a further 15 minutes.
-
Slowly add a solution of tert-butyl hydroperoxide to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding a quenching agent (e.g., a saturated aqueous solution of sodium sulfite or ferrous sulfate).
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by column chromatography.
Visualizations
Synthesis Workflow
The synthesis of this compound from L-tartaric acid can be represented by a straightforward workflow.
Caption: Synthesis of this compound via Fischer Esterification.
Application Workflow: Sharpless Asymmetric Epoxidation
The use of this compound in the Sharpless asymmetric epoxidation follows a well-defined experimental sequence.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Applications in Drug Development and Research
This compound is a cornerstone in the synthesis of chiral molecules for pharmaceutical and research purposes. Its primary applications include:
-
Chiral Auxiliary: It is instrumental in asymmetric synthesis, where it helps to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product.[3] This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
-
Synthesis of Chiral Building Blocks: It serves as a starting material for the synthesis of more complex chiral molecules that are subsequently incorporated into larger drug candidates.[3]
-
Ligand in Asymmetric Catalysis: As demonstrated in the Sharpless epoxidation, it forms chiral complexes with metals to create highly enantioselective catalysts.[3][4]
-
Synthesis of Natural Products: Due to its readily available chirality, it has been employed in the total synthesis of various biologically active natural products.[5]
Safety and Handling
This compound is generally considered to be of low toxicity but may cause skin and eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 608-68-4) is a highly valuable chiral reagent in the field of organic synthesis. Its utility as a chiral auxiliary and ligand, particularly in the Sharpless asymmetric epoxidation, has cemented its importance in the preparation of enantiomerically pure compounds for the pharmaceutical industry and academic research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile molecule.
References
- 1. Dimethyl L-tartrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of (+)-Dimethyl L-tartrate
This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral building block utilized in asymmetric synthesis.[1][2][3] The information is presented to support research and development activities, with a focus on clarity, experimental detail, and practical application.
Core Physical and Chemical Properties
This compound is a diester derivative of L-(+)-tartaric acid.[1] Its chemical structure features two chiral centers, making it a valuable reagent in stereoselective synthesis.[4] It typically appears as a white to almost white crystalline solid or powder.[3][5]
Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Conditions |
| Molecular Formula | C₆H₁₀O₆ | |
| Molecular Weight | 178.14 g/mol | |
| Melting Point | 57-60 °C (decomposes) | (lit.)[1][6][7][8] |
| 62 °C | ||
| Boiling Point | 163 °C | at 23 mmHg[1][2][6][7] |
| 118 °C | at 1 mmHg | |
| Density | 1.238 g/mL | at 25 °C[1][6][7][8] |
| Specific Optical Rotation | [α]²²/D +21° | c = 2.5 in H₂O[1][7][8] |
| [α]²¹/D +21° | c = 10 in H₂O[2][6] | |
| [α]²⁰/D +21° | c = 1 in H₂O | |
| Solubility | Soluble | Water[6][9], Methanol[9], Ethanol[9] |
| Less Soluble | Non-polar solvents[10] | |
| Flash Point | > 230 °F (> 110 °C) |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducibility and validation in a research setting.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range using a standard melting point apparatus, a common and reliable method for crystalline solids.[11][12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13] If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.[14]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[15] To achieve dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[14] The final packed sample height should be approximately 2-3 mm.[14]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C per minute) to find an approximate melting range.[15] Allow the apparatus to cool before proceeding.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected or approximate melting point.[14]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the melting point.[11][14] This slow rate is critical for an accurate reading.
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[14] A pure compound should exhibit a sharp melting range of 0.5-1.5 °C.[11][12]
Specific Optical Rotation Measurement
This protocol describes the measurement of the specific rotation of this compound using a polarimeter, a fundamental technique for characterizing chiral compounds.[16]
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm) or other specified light source[17]
-
Polarimeter sample cell (typically 1 decimeter in length)
-
Volumetric flask and analytical balance for solution preparation
-
Syringe
Procedure:
-
Instrument Calibration: Turn on the polarimeter and the light source, allowing them to warm up and stabilize. Calibrate the instrument by taking a zero reading with the sample cell filled only with the solvent (e.g., deionized water).[16][18]
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the specified solvent (e.g., water) in a volumetric flask. Calculate the concentration (c) in g/mL.[16] For example, to prepare a solution with c = 0.025 g/mL, dissolve 0.250 g of the compound in enough water to make 10.0 mL of solution.
-
Filling the Sample Cell: Rinse the polarimeter cell with a small amount of the prepared sample solution. Carefully fill the cell with the solution using a syringe, ensuring no air bubbles are trapped in the light path.[18]
-
Measurement: Place the filled sample cell into the polarimeter chamber.[18]
-
Observing Rotation: Rotate the analyzer until the two halves of the field of view are equally bright (or at minimum brightness, depending on the instrument design).[19] Record the observed angle of rotation (α).[16] Modern digital polarimeters will provide a direct reading.
-
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]:
[α]Tλ = α / (l × c)
Where:
Logical Relationship Diagram
The synthesis of this compound is commonly achieved through the Fischer esterification of L-tartaric acid with methanol, catalyzed by an acid. This logical workflow is a foundational process for accessing this chiral building block.
Caption: Synthesis workflow for this compound.
References
- 1. L-(+)-酒石酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 608-68-4 [chemicalbook.com]
- 3. Buy this compound, 99% - 608-68-4 – L-(+)-Tartaric acid dimethyl ester in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 608-68-4 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. smart.dhgate.com [smart.dhgate.com]
- 17. digicollections.net [digicollections.net]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. uwm.edu.pl [uwm.edu.pl]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of (+)-Dimethyl L-tartrate from L-Tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dimethyl L-tartrate, a versatile chiral building block, is of significant interest in the pharmaceutical and fine chemical industries for its role in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis of this compound from L-tartaric acid, focusing on the widely employed Fischer-Speier esterification method. This document details the reaction mechanism, compares various catalytic systems, and presents a comprehensive experimental protocol. Quantitative data from multiple methodologies are summarized for comparative analysis.
Introduction
L-tartaric acid, a readily available and inexpensive chiral starting material, serves as a key precursor for a variety of valuable chiral compounds.[1] Its conversion to this compound via esterification is a fundamental transformation, yielding a product with applications as a chiral auxiliary, ligand precursor in asymmetric catalysis, and a starting reagent in the synthesis of complex molecules like the pheromone (+)-Monomorine I.[2][3] The most common and direct route for this synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of L-tartaric acid with methanol.[4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of the reactant and product is crucial for process design, purification, and handling.
| Property | L-Tartaric Acid | This compound |
| Molecular Formula | C₄H₆O₆ | C₆H₁₀O₆ |
| Molecular Weight | 150.09 g/mol | 178.14 g/mol |
| Appearance | White crystalline solid | White crystalline solid[5] or colorless to light yellow liquid[6] |
| Melting Point | 170-172 °C (lit.) | 57-60 °C (dec.) (lit.)[2] |
| Boiling Point | Decomposes | 163 °C at 23 mmHg (lit.)[2] |
| Density | 1.76 g/cm³ | 1.238 g/mL at 25 °C (lit.)[2] |
| Solubility | Soluble in water and ethanol. | Soluble in water.[2][7] Soluble in polar organic solvents like ethanol and methanol.[7] |
| Optical Rotation | [α]D²⁰ +12.0° to +13.0° (c=20, H₂O) | [α]D²² +21° (c = 2.5 in H₂O) |
| CAS Number | 87-69-4 | 608-68-4 |
Synthesis via Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[4] To drive the reaction towards the formation of the ester, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction.[4]
Reaction Mechanism
The mechanism of the Fischer esterification of L-tartaric acid with methanol involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carboxylic acid groups of L-tartaric acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the mono-ester and regenerate the acid catalyst.
-
Repeat for the second carboxylic acid group: The process is repeated for the second carboxylic acid group to form the diester, this compound.
Catalytic Systems
Several acid catalysts can be employed for the synthesis of this compound. The choice of catalyst can influence reaction time, yield, and purification requirements.
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Sulfuric Acid (H₂SO₄) | Inexpensive and highly effective.[8] | Can cause charring and side reactions; difficult to remove from the product. | Reflux in methanol for several hours.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄; effective catalyst.[8] | Can be corrosive; requires neutralization and removal. | Reflux in methanol, often with azeotropic removal of water using a Dean-Stark trap.[8] |
| Amberlyst-15 (Ion-Exchange Resin) | Heterogeneous catalyst, easily removed by filtration; can be regenerated and reused.[9] | May require longer reaction times; can be fragile. | Reflux in methanol for an extended period (e.g., up to 60 hours).[10] |
| Boric Acid (H₃BO₃) | Non-corrosive and can be recycled.[3] | May have lower catalytic activity compared to strong acids. | Reflux in methanol, often with a solvent like carbon tetrachloride.[3] |
| Lewis Acids (e.g., BF₃) | Can be effective under mild conditions.[8] | Can be moisture-sensitive and require anhydrous conditions. | Reflux in methanol.[8] |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound using an acid catalyst.
General Experimental Workflow
Detailed Protocol with Sulfuric Acid Catalyst
This protocol is adapted from general Fischer esterification procedures.
Materials:
-
L-Tartaric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve L-tartaric acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
To the remaining residue, add water and extract the product with ethyl acetate (or another suitable organic solvent) multiple times.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated area.
Conclusion
The synthesis of this compound from L-tartaric acid via Fischer-Speier esterification is a robust and well-established method. The choice of acid catalyst and reaction conditions can be tailored to optimize yield and purity while considering factors such as cost, ease of handling, and environmental impact. This guide provides a comprehensive overview to assist researchers and professionals in the successful synthesis and application of this important chiral intermediate.
References
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 608-68-4 [chemicalbook.com]
- 3. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 608-68-4 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Analysis of (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (+)-Dimethyl L-tartrate. It includes detailed experimental protocols for data acquisition and a structured presentation of the spectroscopic data to aid in the characterization and analysis of this compound.
Introduction
This compound is a chiral compound widely used as a starting material in the synthesis of various biologically active molecules and chiral ligands. Accurate and thorough characterization of its structure is paramount for its application in research and drug development. Spectroscopic techniques such as NMR and IR are fundamental tools for elucidating the molecular structure and confirming the identity and purity of this compound. This guide offers a detailed look at the expected spectroscopic data and the methodologies to obtain it.
Spectroscopic Data Presentation
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound in a clear and structured format.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.55 | s | 2H | -OH |
| ~3.85 | s | 6H | -OCH₃ |
| ~4.50 | s | 2H | -CH |
Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts for this compound are identical to its enantiomer, (-)-Dimethyl D-tartrate.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 52.8 | -OCH₃ |
| 71.0 | -CH(OH) |
| 171.5 | C=O |
Solvent: CDCl₃. Instrument: 22.5 MHz NMR Spectrometer.[1]
IR Spectroscopy Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3450 | Strong, Broad | O-H | Stretching |
| ~2960 | Medium | C-H | Stretching |
| ~1750 | Strong | C=O | Stretching |
| ~1440 | Medium | C-H | Bending |
| ~1220 | Strong | C-O | Stretching |
| ~1130 | Strong | C-O | Stretching |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are provided below. These protocols are designed to yield high-quality data for compounds like this compound.
Protocol for Acquiring ¹H and ¹³C NMR Spectra
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set an appropriate relaxation delay (d1) to ensure accurate integration, especially for quantitative analysis.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
For ¹³C NMR, peak picking will identify the chemical shifts of the carbon atoms.
Protocol for Acquiring an IR Spectrum (Thin Solid Film Method)
This protocol describes the preparation of a thin solid film of a sample for IR analysis.
1. Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.
-
Using a pipette, apply a drop of the solution to the surface of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.
2. IR Spectrometer and Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty spectrometer. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹.
-
Ensure the peak intensities are appropriate. If the peaks are too intense (flat-topped), the film is too thick and should be remade with a more dilute solution.
3. Data Processing and Analysis:
-
The spectrometer software will process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their corresponding wavenumbers.
-
Correlate the observed absorption bands with the functional groups present in this compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of (+)-Dimethyl L-tartrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dimethyl L-tartrate, a chiral molecule of significant interest in asymmetric synthesis and as a building block for various pharmaceuticals, exhibits a solubility profile that is critical for its application in organic reactions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While quantitative experimental data is sparse in publicly available literature, this document outlines the expected solubility behavior based on its molecular structure and provides detailed experimental protocols for its determination. This guide aims to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design robust experimental procedures for solubility assessment.
Introduction
This compound is the dimethyl ester of L-(+)-tartaric acid. Its chemical structure, featuring two ester functional groups and two hydroxyl groups, imparts a distinct polarity that governs its solubility in various media. The presence of hydroxyl groups allows for hydrogen bonding, suggesting good solubility in polar solvents, while the methyl ester groups contribute some nonpolar character. Understanding the solubility of this compound is paramount for its use in chemical synthesis, where reaction kinetics and product purity can be highly dependent on the solvent system. Furthermore, in the context of drug development, solubility is a key determinant of a substance's bioavailability and ease of formulation.
This guide summarizes the known qualitative solubility information for this compound and presents standardized experimental protocols for the quantitative determination of its solubility.
Solubility Data
A thorough review of scientific literature reveals a significant lack of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. While it is generally reported to be soluble in polar organic solvents such as methanol and ethanol, and also soluble in water[1][2][3], specific measurements in grams per 100 mL or as mole fractions at different temperatures are not readily found.
To facilitate future research and data compilation, the following tables are provided as a template for the systematic recording of solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | General Solubility |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Generally Soluble[1][2][3] |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Expected to be Moderately Soluble |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Expected to be Sparingly Soluble to Insoluble[3] |
Table 2: Quantitative Solubility of this compound in Various Organic Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran | ||||
| Toluene | ||||
| Heptane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established techniques such as the gravimetric method and High-Performance Liquid Chromatography (HPLC).
Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid.[4][5]
3.1.1. Principle
A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the clear, saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
3.1.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
3.1.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed pipette or a syringe fitted with a pre-warmed, solvent-compatible filter. This step should be performed quickly to avoid temperature changes that could cause precipitation.
-
Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.
-
Record the exact mass of the evaporating dish with the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Continue drying until a constant mass of the residue is achieved.
-
Record the final mass of the evaporating dish with the dry solute.
-
3.1.4. Calculation of Solubility
-
Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
-
Solubility ( g/100 mL solvent): Can be calculated using the density of the solvent at the experimental temperature.
HPLC Method
The HPLC method is a sensitive and accurate technique suitable for determining the solubility of compounds, especially when dealing with small sample volumes or low solubilities.[6][7]
3.2.1. Principle
A saturated solution is prepared as in the gravimetric method. The clear supernatant is then diluted and analyzed by a calibrated HPLC system to determine the concentration of this compound.
3.2.2. Materials and Apparatus
-
Same as for the gravimetric method.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index).
-
Analytical column suitable for separating this compound (e.g., a C18 reversed-phase column).
-
Mobile phase (e.g., a mixture of methanol and water).
-
Volumetric glassware for dilutions.
3.2.3. Procedure
-
HPLC Method Development and Calibration:
-
Develop an HPLC method capable of resolving this compound from any potential impurities and solvent peaks.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare the saturated solution as described in the gravimetric method (Section 3.1.3, step 1).
-
After equilibration and settling, withdraw a small aliquot of the clear supernatant using a filtered syringe.
-
-
Sample Dilution and Analysis:
-
Accurately dilute the collected aliquot with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
3.2.4. Calculation of Solubility
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
Conclusion
While there is a clear need for more quantitative data on the solubility of this compound in organic solvents, this guide provides a framework for understanding its expected behavior and for obtaining reliable experimental data. The provided protocols for the gravimetric and HPLC methods offer robust approaches for researchers to determine the solubility of this important chiral compound in solvents relevant to their work. The systematic collection and reporting of such data will be invaluable to the scientific community, aiding in the optimization of synthetic routes, purification processes, and the development of new applications for this compound.
References
The Genesis of Chirality: A Technical History of Tartaric Acid Esters
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of tartaric acid and its esters, pivotal compounds that have fundamentally shaped our understanding of stereochemistry and asymmetric synthesis. From the initial isolation of tartaric acid from wine lees to the development of its esters as indispensable chiral synthons in modern organic chemistry, this paper traces the key scientific milestones. It offers a detailed look at the historical and contemporary methods for the synthesis of tartaric acid esters, presents their physical and chemical properties in a structured format, and outlines their transformative applications, most notably the Sharpless asymmetric epoxidation. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and logical diagrams to illuminate the foundational principles and practical applications of these vital chemical entities.
Introduction: From Wine Barrels to the Foundations of Stereochemistry
The story of tartaric acid and its derivatives is inextricably linked with the birth of stereochemistry. Long before its chemical nature was understood, a crystalline substance known as "tartar" was a familiar byproduct of winemaking, precipitating in barrels during fermentation.[1][2] It was not until 1769 that the Swedish chemist Carl Wilhelm Scheele first isolated the acidic component from these crystals, which he named tartaric acid.[1][3]
The true significance of tartaric acid, however, was unveiled in the 19th century through the groundbreaking work of Jean-Baptiste Biot and Louis Pasteur. In 1832, Biot observed that solutions of tartaric acid could rotate the plane of polarized light, a phenomenon known as optical activity.[1][4] This discovery laid the groundwork for Pasteur's seminal experiments in 1848. Pasteur meticulously examined the crystalline forms of the sodium ammonium salt of a racemic mixture of tartaric acid. He famously separated two distinct types of crystals that were mirror images of each other by hand.[4] When dissolved, one set of crystals rotated polarized light to the right (dextrorotatory), identical to the naturally occurring tartaric acid, while the other set rotated it to the left (levorotatory) to the same degree. This experiment provided the first definitive proof of molecular chirality and the existence of enantiomers, molecules that are non-superimposable mirror images.[4]
The subsequent development of tartaric acid esters provided chemists with versatile tools to harness this chirality. These esters, particularly diethyl and diisopropyl tartrate, became crucial as chiral auxiliaries and ligands in asymmetric synthesis, allowing for the selective creation of one enantiomer of a target molecule. Their importance was cemented with the advent of reactions like the Sharpless asymmetric epoxidation, which revolutionized the synthesis of complex, stereochemically defined molecules.[5]
The Synthesis of Tartaric Acid Esters: A Historical Perspective
The primary method for the synthesis of simple tartaric acid esters is the Fischer-Speier esterification , a process first described in 1895 by Emil Fischer and Arthur Speier.[3][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic synthesis due to its simplicity and effectiveness.[6]
The general mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (typically sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. As the reaction is reversible, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[6]
While the original 1895 publication by Fischer and Speier detailed the esterification of various carboxylic acids, the specific application to tartaric acid was a natural extension of their work. Early preparations would have involved heating tartaric acid with an excess of the desired alcohol in the presence of a strong acid, followed by purification.
Quantitative Data: Physical Properties of Tartaric Acid and its Esters
The physical properties of tartaric acid and its esters are crucial for their application in synthesis and for the purification of their products. The following tables summarize key quantitative data for L-(+)-tartaric acid and some of its common dialkyl esters.
| Property | L-(+)-Tartaric Acid |
| Molecular Formula | C₄H₆O₆ |
| Molar Mass | 150.09 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 169-172 °C |
| Solubility in Water | 1.33 kg/L |
| Specific Rotation ([α]D) | +12.0° (c=20, H₂O) |
| pKa₁ | 2.98 |
| pKa₂ | 4.34 |
| Property | Diethyl L-(+)-tartrate | Dimethyl L-(+)-tartrate | Diisopropyl L-(+)-tartrate |
| Molecular Formula | C₈H₁₄O₆ | C₆H₁₀O₆ | C₁₀H₁₈O₆ |
| Molar Mass | 206.19 g/mol | 178.14 g/mol | 234.24 g/mol |
| Appearance | Colorless liquid | Colorless liquid or solid | Colorless liquid or solid |
| Melting Point | 17 °C | 48-50 °C | 19-22 °C |
| Boiling Point | 280 °C | 280 °C | 275 °C |
| Density | 1.204 g/mL | 1.237 g/mL | 1.131 g/mL |
| Specific Rotation ([α]D) | +8.6° (neat) | +2.1° (c=10, EtOH) | +25.8° (c=1, EtOH) |
| Typical Yield (Fischer) | ~90% | >85% | >85% |
Experimental Protocols
Classic Synthesis of Diethyl L-(+)-tartrate via Fischer-Speier Esterification
This protocol is a representative method for the synthesis of diethyl tartrate based on the principles of Fischer-Speier esterification.
Materials:
-
L-(+)-tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend L-(+)-tartaric acid (1.0 equivalent) in an excess of absolute ethanol (approximately 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Transfer the remaining mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted tartaric acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude diethyl L-(+)-tartrate.
-
For higher purity, the crude product can be purified by vacuum distillation.
Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of a dialkyl tartrate via Fischer-Speier esterification.
Caption: Workflow for the synthesis and purification of dialkyl tartrates.
Applications in Asymmetric Synthesis: The Sharpless Epoxidation
The most profound impact of tartaric acid esters on modern organic chemistry came with the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry.[7] This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols, producing chiral epoxides that are versatile intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[7]
The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[7] The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation with remarkable predictability.
The Catalytic Cycle
The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, creating a rigid chiral environment around the double bond. This chiral scaffolding directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to the formation of the epoxide with high enantiomeric excess.
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Conclusion
From a byproduct of winemaking to a cornerstone of modern chemical synthesis, the journey of tartaric acid and its esters is a testament to the profound impact of fundamental scientific discovery. The initial observations of optical activity by Biot and the meticulous separation of enantiomers by Pasteur not only established the field of stereochemistry but also set the stage for the development of powerful synthetic methodologies. The Fischer-Speier esterification provided a practical means to access chiral tartrate esters, which in turn became indispensable tools for asymmetric synthesis. The Sharpless asymmetric epoxidation stands as a paramount example of their utility, enabling the construction of complex chiral molecules with unprecedented control. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and application of tartaric acid esters remains essential for the continued innovation of chiral technologies.
References
- 1. quora.com [quora.com]
- 2. Richard Anschütz (1852-1937) - the Famous German Organic Chemist of the Second Half of the XIX Century and the First Quarter of the XX Century (To the 170th Anniversary of His Birth) [redalyc.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer, E. and Speier, A. (1895) Darstellung der Ester. Chemische Berichte, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
molecular formula and weight of (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for (+)-Dimethyl L-tartrate, a chiral compound frequently utilized in asymmetric synthesis.
Physicochemical Properties
The fundamental molecular properties of this compound are essential for its application in chemical synthesis and drug development. These properties dictate its reactivity, solubility, and stoichiometric requirements in reactions.
| Property | Value |
| Molecular Formula | C₆H₁₀O₆[1][2][3][4] |
| Molecular Weight | 178.14 g/mol [1][2][3][4][5] |
| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate[2][3] |
| CAS Number | 608-68-4[1][2][3][4][5] |
Experimental Protocols
While detailed experimental protocols are application-specific, the determination of the molecular formula and weight for a known compound like this compound is typically confirmed through standard analytical techniques:
-
Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, which allows for the confident determination of the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms. This data confirms the connectivity and validates the molecular formula.
-
Elemental Analysis: This method determines the mass percentages of the elements (carbon, hydrogen, oxygen) in a sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.
Logical Data Representation
The following diagram illustrates the core properties of the compound.
Caption: Core molecular data for this compound.
References
Commercial Availability and Applications of (+)-Dimethyl L-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Dimethyl L-tartrate, a chiral diester of L-tartaric acid, is a versatile and commercially accessible building block crucial for asymmetric synthesis in the pharmaceutical and agrochemical industries. Its stereochemistry makes it an invaluable tool for creating enantiomerically pure compounds. This guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental applications.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale manufacturing. Key suppliers include:
-
Major Chemical Distributors:
-
Sigma-Aldrich (Merck)
-
Fisher Scientific (Thermo Fisher Scientific)
-
VWR International
-
-
Specialty Chemical Suppliers:
Availability by Grade and Quantity:
The compound is typically offered in high purity, often exceeding 98% or 99%, as confirmed by Gas Chromatography (GC) or other analytical methods.[1][2][3][4] Standard packaging sizes range from grams for laboratory research to kilograms for bulk and manufacturing needs.[1] Pricing is competitive and varies by supplier, quantity, and purity grade. For large-scale orders, it is advisable to request quotes directly from the suppliers.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 608-68-4 | [1][2][6] |
| Molecular Formula | C₆H₁₀O₆ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [1][6] |
| Melting Point | 48 - 60 °C | [1][6][7] |
| Boiling Point | 157 - 159 °C @ 15 hPa | [6] |
| Optical Rotation | [α]²⁰/D +20° ± 2 (c=1, water) | [1] |
| Purity | ≥98% or ≥99% | [2][3][4] |
Table 2: Safety and Handling Information
| Parameter | Information | Source(s) |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [6][8] |
| Personal Protective Equipment | Safety glasses, gloves, and appropriate lab coat. | [7][8] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
| Flash Point | > 112 °C | [6] |
Key Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary or ligand. Its applications span from academic research to industrial-scale production of chiral drugs and fine chemicals.
Sharpless Asymmetric Epoxidation
One of the most prominent applications of tartrate esters is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This reaction is renowned for its high enantioselectivity and reliability in producing 2,3-epoxyalcohols, which are versatile chiral intermediates. While diethyl L-tartrate (DET) is commonly cited, this compound is equally effective, providing enantiomeric excesses often exceeding 95%.
Synthesis of Chiral Ligands and Building Blocks
This compound serves as a starting material for the synthesis of a wide array of chiral ligands and building blocks.[4] A common synthetic transformation is the protection of the diol functionality as an acetal, such as in the formation of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. This transformation is a key step in creating more complex chiral structures for use in catalysis and drug discovery.
Experimental Protocols
The following protocols are provided as examples of the practical application of this compound and its derivatives in organic synthesis.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the well-established Sharpless procedure and can be performed using this compound.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
This compound
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., decane or toluene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -23 °C.
-
Titanium(IV) isopropoxide is added via syringe, followed by the addition of this compound. The mixture is stirred for 5-10 minutes.
-
Geraniol is then added to the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide solution is added dropwise via syringe.
-
The reaction mixture is sealed and stored at -20 °C for approximately 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by adding a quenching solution, followed by extraction and purification of the resulting epoxy alcohol.
Note: While many literature procedures specify the use of diethyl tartrate (DET) or diisopropyl tartrate (DIPT), studies have shown that this compound can be used with comparable high enantioselectivity.
Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
This protocol is based on the synthesis of the analogous compound from dimethyl D-tartrate and can be adapted for the L-enantiomer.
Materials:
-
This compound
-
Acetone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in acetone.
-
To the clear solution at room temperature, add boron trifluoride diethyl etherate dropwise over 30-40 minutes.
-
Stir the resulting solution for an additional 3 hours at room temperature.
-
For workup, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Visualized Experimental Workflow
The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester from this compound is a foundational procedure for creating more complex chiral scaffolds. The workflow is depicted below.
Caption: Synthetic workflow for the preparation of a chiral dioxolane from this compound.
This guide provides a comprehensive overview of the commercial landscape and technical applications of this compound. Its ready availability and well-documented utility in asymmetric synthesis make it an indispensable tool for chemists in both academic and industrial settings.
References
An In-depth Technical Guide to the Safe Handling of (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (+)-Dimethyl L-tartrate (CAS No. 608-68-4), a common chiral reagent and building block in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H10O6 | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Appearance | White to off-white solid (crystals or powder) | [3][4] |
| Melting Point | 48 - 50 °C (118.4 - 122 °F) | [3] |
| Boiling Point | 157 - 159 °C (314.6 - 318.2 °F) at 15 hPa | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | [3] |
| Solubility | Soluble in water | [5] |
| Odor | Odorless | [3] |
Hazard Identification and Classification
There is some discrepancy in the classification of this compound. While some suppliers classify it as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), other sources indicate potential hazards.[1][3][5] Therefore, a cautious approach is recommended, treating the substance as potentially irritating.
GHS Hazard Classification (based on aggregated data): [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The following diagram illustrates the logical flow for hazard identification and subsequent mitigation steps.
Caption: Logical workflow for hazard assessment and control.
Safe Handling and Storage
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3][6] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not required.[3] If dust formation is likely, a particle filter respirator (e.g., N95) may be used. |
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[3][5]
-
Ensure adequate ventilation, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid ingestion and inhalation.[5]
-
Avoid dust formation.[5]
-
Keep away from incompatible materials such as acids, bases, and reducing agents.[3][5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling solid chemicals.
Storage Conditions
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3][5] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[3][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[3][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][6]
-
Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can release irritating gases and vapors (carbon monoxide and carbon dioxide).[6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3][5]
-
Environmental Precautions: Should not be released into the environment. Do not empty into drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[6] Soak up with inert absorbent material (e.g., sand, silica gel) if in liquid form or dissolved.[6]
The workflow for responding to a chemical spill is outlined below.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Experimental Protocols: General Safe Handling in a Laboratory Setting
While specific experimental protocols are application-dependent, the following general methodology ensures the safe use of this compound.
Objective: To safely transfer a specified mass of solid this compound from its storage container to a reaction vessel.
Materials:
-
This compound
-
Appropriate PPE (safety goggles, lab coat, compatible gloves)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Reaction vessel
-
Chemical fume hood
Procedure:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Staging: Place the stock container of this compound, a clean spatula, weighing paper, and the reaction vessel inside the fume hood.
-
Weighing: Tare the analytical balance with the weighing paper. Carefully use the spatula to transfer the desired amount of solid this compound onto the weighing paper. Avoid creating airborne dust.
-
Transfer: Carefully add the weighed solid to the reaction vessel. A powder funnel may be used to facilitate a clean transfer.
-
Cleanup: Tightly close the stock container. Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weighing paper in the appropriate solid waste container.
-
Post-Handling: Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
This protocol minimizes exposure and reduces the risk of contamination outside the designated handling area.
References
Methodological & Application
Application Notes and Protocols for the Use of (+)-Dimethyl L-Tartrate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Dimethyl L-tartrate as a versatile chiral auxiliary in asymmetric synthesis. This readily available and inexpensive reagent serves as a powerful tool for the stereocontrolled introduction of chirality in a variety of chemical transformations, most notably in the Sharpless-Katsuki asymmetric epoxidation. The resulting chiral synthons are valuable intermediates in the synthesis of complex, biologically active molecules.
Introduction to Chiral Auxiliaries and this compound
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to stereoselectively form one enantiomer or diastereomer over another. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This compound, derived from the naturally abundant L-(+)-tartaric acid, is an effective chiral auxiliary due to its C2 symmetry and the strategic placement of its functional groups, which can effectively shield one face of a reactive center.
Key Applications of this compound
The primary application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This powerful reaction provides access to enantiomerically enriched 2,3-epoxyalcohols, which are versatile building blocks in organic synthesis. While diethyl L-tartrate is more commonly cited, this compound has been shown to be equally effective in achieving high enantioselectivities.[1]
Beyond epoxidation, tartrate esters have been employed in various other asymmetric reactions, including:
-
Diels-Alder Reactions: Acting as a chiral tether to control the facial selectivity of the cycloaddition.[2][3]
-
1,3-Dipolar Cycloadditions: Influencing the stereochemical outcome of the formation of heterocyclic rings.[2]
-
Synthesis of Bioactive Molecules: Serving as a chiral precursor for the synthesis of natural products such as panaxydol, thromboxane B2, and (+)-koninginin D.[2]
-
Formation of Chiral Building Blocks: Used in the synthesis of complex fragments for larger molecules, for instance, in the preparation of a key fragment for polyoxamic acid.[2]
General Workflow for Using a Chiral Auxiliary
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary. This process allows for the creation of a chiral product from an achiral starting material.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Experimental Protocols
Sharpless-Katsuki Asymmetric Epoxidation of Geraniol
This protocol details the asymmetric epoxidation of geraniol to (2S,3S)-2,3-epoxygeraniol using a catalyst derived from titanium(IV) isopropoxide and this compound.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular Sieves, powdered and activated
-
Diethyl ether (Et₂O)
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å molecular sieves (0.5 g).
-
Add anhydrous dichloromethane (50 mL) and cool the suspension to -20 °C in a cryocool bath.
-
To the stirred suspension, add this compound (0.214 g, 1.2 mmol) followed by titanium(IV) isopropoxide (0.29 mL, 1.0 mmol). Stir the mixture for 30 minutes at -20 °C until the catalyst solution becomes a clear, pale yellow.
-
-
Epoxidation Reaction:
-
To the pre-formed catalyst solution, add geraniol (1.54 g, 10.0 mmol) dropwise via syringe.
-
Slowly add an anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 3.6 mL, 20.0 mmol) dropwise over a period of 10 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, during which the two phases should become clear.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (2S,3S)-2,3-epoxygeraniol.
-
Catalytic Cycle of the Sharpless-Katsuki Asymmetric Epoxidation:
Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.
Quantitative Data
The following table summarizes representative data for the Sharpless asymmetric epoxidation of various allylic alcohols using tartrate esters as chiral auxiliaries.
| Substrate | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-Diethyl L-tartrate | 76-83 | 76.2 - 83.5[4] |
| Geraniol | (+)-Diisopropyl L-tartrate | 77 | 95[5] |
| Cinnamyl alcohol | (+)-Diethyl L-tartrate | 90 | >98[5] |
| 3-Methyl-2-buten-1-ol | (-)-Diisopropyl L-tartrate | 88 | 91[5] |
| (Z)-2-Hexen-1-ol | (+)-Diisopropyl L-tartrate | 80 | 85[5] |
Note: While specific data for this compound is less frequently published, it is reported to provide enantioselectivities greater than 95% for the epoxidation of geraniol.[1]
Removal of the Chiral Auxiliary
In the context of the Sharpless epoxidation, this compound acts as a chiral ligand and is not covalently bonded to the substrate. Therefore, it is removed during the aqueous work-up of the reaction mixture. The tartrate ester is water-soluble and can be separated from the less polar epoxy alcohol product.[1]
For applications where the tartrate is covalently attached to the substrate, for example, through an ester linkage, cleavage can typically be achieved by hydrolysis under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) or under acidic conditions.[6]
Conclusion
This compound is a highly effective and economical chiral auxiliary for asymmetric synthesis. Its application in the Sharpless-Katsuki asymmetric epoxidation provides a reliable method for the synthesis of enantiomerically enriched epoxy alcohols, which are crucial intermediates in the development of pharmaceuticals and other high-value chemical entities. The detailed protocol provided herein serves as a practical guide for researchers to utilize this valuable synthetic tool.
References
Application Notes and Protocols for (+)-Dimethyl L-tartrate in Sharpless Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Dimethyl L-tartrate (DMT) as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction is a cornerstone of asymmetric synthesis, enabling the predictable and highly enantioselective preparation of 2,3-epoxyalcohols, which are versatile chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.[1][2]
Introduction
The Sharpless asymmetric epoxidation, first reported by Katsuki and Sharpless in 1980, is a highly reliable method for the enantioselective conversion of primary and secondary allylic alcohols to their corresponding epoxides.[3] The reaction typically employs a catalyst system composed of titanium(IV) isopropoxide [Ti(O-i-Pr)₄], a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1] While (+)-diethyl L-tartrate (DET) is the most commonly used chiral ligand, this compound (DMT) has been shown to be an equally effective alternative, in some cases offering advantages in the work-up procedure due to its higher water solubility.[4][5] This document outlines the mechanism, applications, and detailed protocols for the use of (+)-DMT in this pivotal transformation.
Mechanism of Action and Stereoselectivity
The stereochemical outcome of the Sharpless asymmetric epoxidation is directed by the chiral tartrate ligand. The active catalyst is a dimeric titanium-tartrate complex that coordinates both the allylic alcohol and the TBHP oxidant.[2][3] This coordination creates a chiral environment that forces the delivery of the peroxide oxygen to a specific face of the alkene.
The stereoselectivity can be reliably predicted using the following mnemonic: when the allylic alcohol is drawn in the plane with the hydroxyl group in the bottom right corner, the use of this compound directs the epoxidation to the bottom face of the double bond. Conversely, (-)-dimethyl D-tartrate would direct the oxidation to the top face.[1]
Quantitative Data
While (+)-DMT is known to be effective, extensive quantitative data across a wide range of substrates is less commonly reported than for its diethyl and diisopropyl counterparts. However, the available data indicates that high enantioselectivities can be achieved.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (E)-5-phenyl-2-penten-1-ol | This compound | Not Specified | >95 | [4][5] |
Experimental Protocols
The following protocols are representative examples for conducting a Sharpless asymmetric epoxidation using this compound. Strict anhydrous conditions are crucial for the success of the reaction.
1. Preparation of Anhydrous tert-Butyl Hydroperoxide (TBHP) in Dichloromethane
-
Caution: Handle TBHP with care behind a safety shield.
-
Commercially available 70% aqueous TBHP is extracted into dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and stored over activated 4Å molecular sieves. The concentration is determined by iodometric titration.
2. Catalytic Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This procedure is adapted for a generic allylic alcohol and should be optimized for specific substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound ((+)-DMT) (0.06 eq)
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] (0.05 eq)
-
Anhydrous TBHP in dichloromethane (1.5 - 2.0 eq)
-
Activated powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with activated powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in a dry ice/acetone bath.
-
To the stirred suspension, add this compound (0.06 eq).
-
Titanium(IV) isopropoxide (0.05 eq) is then added dropwise. The mixture is stirred for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
The allylic alcohol (1.0 eq) is added to the reaction mixture.
-
The solution of anhydrous TBHP in dichloromethane (1.5-2.0 eq) is added dropwise via a syringe pump over several hours, maintaining the internal temperature at or below -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The resulting biphasic mixture is filtered through a pad of Celite® to remove the titanium salts. The filter cake is washed thoroughly with dichloromethane.
-
The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Experimental workflow for Sharpless asymmetric epoxidation.
References
Application Notes and Protocols for Enantioselective Synthesis with (+)-Dimethyl L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (+)-Dimethyl L-tartrate as a chiral auxiliary and precursor to chiral ligands in key enantioselective transformations. The following sections detail the experimental procedures for Sharpless Asymmetric Epoxidation, the synthesis of TADDOL ligands for asymmetric Diels-Alder reactions, and the application of tartrate-derived ligands in asymmetric cyclopropanation and allylation reactions.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. While diethyl L-tartrate is commonly used, this compound is also highly effective in establishing the stereochemistry of the resulting epoxide.[1] The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and this compound to deliver an oxygen atom from tert-butyl hydroperoxide to one face of the alkene.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: Workflow for the Sharpless Asymmetric Epoxidation.
Detailed Protocol:
A representative procedure for the asymmetric epoxidation of geraniol is as follows:[1]
-
Catalyst Preparation: To a dry, nitrogen-flushed round-bottom flask containing dry dichloromethane (200 mL) cooled to -23°C, add titanium tetraisopropoxide (5.94 mL, 20 mmol) via syringe. After stirring for 5 minutes, add this compound (3.56 g, 20 mmol).
-
Reaction: To the cooled catalyst solution, add the allylic alcohol (e.g., geraniol, 3.47 mL, 20 mmol). Finally, add a solution of anhydrous tert-butyl hydroperoxide in dichloromethane (e.g., 3.67 M, ~11 mL, 40 mmol).
-
Monitoring and Quenching: The reaction progress can be monitored by thin-layer chromatography (TLC). After completion (typically several hours to overnight at -20°C), the reaction is quenched by the addition of water.
-
Workup: The quenched reaction mixture is warmed to room temperature and stirred for at least 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.
Quantitative Data for Sharpless Asymmetric Epoxidation:
| Allylic Alcohol | Product | Yield (%) | ee (%) |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | >90 | >95 |
| Cinnamyl alcohol | (2S,3S)-3-Phenyl-2,3-epoxy-1-propanol | 85 | >95 |
| (Z)-2-Buten-1-ol | (2S,3R)-2,3-Epoxy-1-butanol | 80 | 90 |
| (E)-2-Hexen-1-ol | (2S,3S)-2,3-Epoxy-1-hexanol | 87 | >94 |
Note: Yields and enantiomeric excess (ee) are representative and can vary based on specific reaction conditions and substrate purity.
Synthesis and Application of TADDOLs in Asymmetric Diels-Alder Reactions
This compound is a key starting material for the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). These C2-symmetric chiral diols are versatile ligands and organocatalysts for a variety of enantioselective transformations, including the Diels-Alder reaction.[2][3][4]
Experimental Workflow: TADDOL Synthesis and Application
Caption: Synthesis of TADDOL and its use in asymmetric Diels-Alder reactions.
Detailed Protocol for TADDOL Synthesis:
A general procedure for the synthesis of a TADDOL from this compound is as follows:
-
Protection: The diol of this compound is first protected, for example, as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Grignard Reaction: The resulting protected diester is then treated with an excess of an aryl Grignard reagent (e.g., phenylmagnesium bromide) in an ethereal solvent. The Grignard reagent adds to both ester groups, forming the tertiary diol.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude TADDOL is then purified by recrystallization.
Detailed Protocol for TADDOL-Catalyzed Diels-Alder Reaction: [4][5]
-
Reaction Setup: To a solution of the TADDOL catalyst (e.g., 20 mol%) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -78 °C), add the dienophile (e.g., an α,β-unsaturated aldehyde).
-
Addition of Diene: After stirring for a short period, add the diene to the reaction mixture.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Quantitative Data for TADDOL-Catalyzed Diels-Alder Reaction:
| Diene | Dienophile | Catalyst | Yield (%) | ee (%) |
| 1-Amino-3-siloxy-1,3-butadiene | Methacrolein | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol | 83 | 91 |
| 1-Amino-3-siloxy-1,3-butadiene | Acrolein | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol | 75 | 73 |
Note: Data is illustrative of the high enantioselectivities achievable with TADDOL catalysts.[4][5]
Asymmetric Cyclopropanation
Chiral ligands derived from this compound can be employed in transition metal-catalyzed asymmetric cyclopropanation reactions. For instance, chiral bis(oxazoline) ligands, which can be synthesized from amino alcohols derived from tartaric acid, are effective in copper-catalyzed reactions of olefins with diazoacetates to produce optically active cyclopropanes.
Logical Relationship: Asymmetric Cyclopropanation
Caption: Key components and intermediates in asymmetric cyclopropanation.
Detailed Protocol (General):
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the copper(I) source (e.g., Cu(OTf)·0.5C₆H₆) and the chiral tartrate-derived ligand (e.g., a bis(oxazoline)) are dissolved in a dry solvent such as dichloromethane.
-
Reaction: The olefin is added to the catalyst solution. A solution of the diazoacetate in the same solvent is then added slowly via syringe pump over several hours.
-
Workup and Purification: After the addition is complete, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the cyclopropane product.
Quantitative Data for Asymmetric Cyclopropanation:
| Olefin | Diazoacetate | Ligand Type | Yield (%) | ee (%) |
| Styrene | Ethyl diazoacetate | Bis(oxazoline) | >90 | >95 |
| 1-Octene | tert-Butyl diazoacetate | Bis(oxazoline) | 85 | 92 |
Note: This data is representative of reactions using tartrate-derived bis(oxazoline) ligands.
Asymmetric Allylation of Carbonyls
TADDOLs, synthesized from this compound, can be used to prepare chiral titanium complexes that catalyze the enantioselective addition of allyl nucleophiles to aldehydes and ketones, yielding valuable chiral homoallylic alcohols.[3]
Reaction Pathway: Asymmetric Allylation
Caption: Catalytic cycle for TADDOL-mediated asymmetric allylation.
Detailed Protocol (General):
-
Catalyst Formation: The chiral Ti-TADDOLate complex is typically prepared in situ by reacting the TADDOL with a titanium(IV) source, such as Ti(O-i-Pr)₄ or TiCl₂(O-i-Pr)₂, in a dry, inert solvent.
-
Reaction: The carbonyl compound is added to the pre-formed catalyst solution at a low temperature (e.g., -78 °C). The allylating agent (e.g., an allylboronate or allylsilane) is then added.
-
Workup: The reaction is quenched with an appropriate aqueous solution, and the product is extracted, dried, and purified by chromatography.
Quantitative Data for Asymmetric Allylation:
| Carbonyl Compound | Allylating Agent | Yield (%) | ee (%) |
| Benzaldehyde | Allyltributyltin | 85 | 90 |
| Cyclohexanecarboxaldehyde | Allyltrimethylsilane | 78 | 88 |
Note: This data is representative of the effectiveness of TADDOL-based catalysts in these reactions.
References
- 1. york.ac.uk [york.ac.uk]
- 2. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chiral Ligands from (+)-Dimethyl L-tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands derived from the readily available and inexpensive chiral building block, (+)-Dimethyl L-tartrate. The C2-symmetric nature of tartaric acid and its derivatives makes them ideal starting materials for the construction of a wide range of chiral ligands that find extensive applications in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.
This guide will focus on the synthesis of two prominent classes of C2-symmetric chiral ligands: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Detailed, step-by-step protocols for their preparation, along with tabulated quantitative data and visual representations of the synthetic pathways, are provided to facilitate their successful synthesis in a laboratory setting.
Key Applications of Tartrate-Derived Chiral Ligands:
-
Asymmetric Catalysis: Formation of metal complexes for enantioselective reactions such as hydrogenations, hydrosilylations, Diels-Alder reactions, and Michael additions.
-
Chiral Auxiliaries: Stoichiometric use in diastereoselective reactions to control the formation of new stereocenters.
-
Resolving Agents: Separation of racemic mixtures through the formation of diastereomeric complexes.
-
Chiral Stationary Phases: Use in chromatography for the analytical and preparative separation of enantiomers.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the chiral ligands and their intermediates described in this document.
Table 1: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (TADDOL)
| Step | Product | Starting Material | Reagents | Solvent | Yield | Physical Properties |
| 1 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | This compound | Acetone, Boron trifluoride diethyl etherate | Acetone | 77% | Yellowish oil, [α]D -44.0° (c 1, CHCl3) |
| 2 | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | 2-Naphthylmagnesium bromide | Tetrahydrofuran | 82% (combined) | White solid, mp 204–208 °C, [α]D -115.4° (c 1, ethyl acetate) |
Table 2: Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP)
| Step | Product | Starting Material | Reagents | Solvent | Yield | Physical Properties | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | this compound | Acetone, Boron trifluoride diethyl etherate | Acetone | ~77% | Yellowish oil | | 2 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | Lithium aluminum hydride | Diethyl ether or THF | High | White solid | | 3 | (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | High | White solid | | 4 | (-)-DIOP | (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane | Lithium diphenylphosphide | Tetrahydrofuran | High | White solid, 31P NMR (CDCl3): δ = -22.87 ppm |
Experimental Protocols
Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (TADDOL)
This two-step protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
Materials:
-
This compound (89.1 g, 0.5 mol)
-
Acetone (900 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 82.5 mL of 48% solution, 0.31 mol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in acetone in a 2-L two-necked round-bottomed flask equipped with a magnetic stirring bar and a pressure-equalized addition funnel.
-
At room temperature, add boron trifluoride diethyl etherate to the solution over 30–40 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the resulting yellow solution for an additional 3 hours. The color will change to red-brown.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (4 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (2 x 1 L), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude product is a yellow oil.
-
Purify the oil by fractional distillation (bp 92–95 °C/1.5 mm) to afford the product as a yellowish oil (yield: 84.3 g, 77%).
-
Step 2: Preparation of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol
-
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (48.1 g, 0.22 mol)
-
2-Naphthylmagnesium bromide (prepared from 2-bromonaphthalene and magnesium turnings in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene
-
Hexane
-
-
Procedure:
-
Prepare the Grignard reagent, 2-naphthylmagnesium bromide, from 2-bromonaphthalene (211 g, 1.02 mol) and magnesium turnings (24.7 g, 1.02 g-atom) in anhydrous THF (1 L) under an inert atmosphere.
-
Cool the Grignard solution in an ice bath.
-
Add a solution of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester in anhydrous THF (480 mL) to the stirred Grignard solution, maintaining the internal temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 1.5 hours.
-
Cool the mixture to room temperature and carefully add saturated aqueous ammonium chloride solution (1.6 L) while cooling in an ice bath.
-
Extract the mixture with ethyl acetate (1 x 500 mL, then 2 x 250 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield a yellowish foam.
-
Dissolve the foam in diethyl ether (100 mL) and add ethanol (400 mL) to precipitate the product as an ethanol clathrate.
-
To remove the ethanol, dissolve the solid in toluene at 70 °C and evaporate the solvent. Repeat this process.
-
Recrystallize the solid from a hot toluene/hexane mixture to afford the pure TADDOL ligand as a white solid (combined yield: 56.5 g, 82%).
-
Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP)
This four-step protocol is a compilation of standard organic transformations.
Step 1: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
Follow the protocol described in Step 1 of the TADDOL synthesis .
Step 2: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
-
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
-
Procedure:
-
Under an inert atmosphere, carefully add LiAlH₄ to a flask containing anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate and evaporate the solvent to yield the diol as a white solid.
-
Step 3: Preparation of (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol in pyridine (or DCM with a base like triethylamine) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride in portions.
-
Allow the reaction mixture to stir at 0 °C for a few hours and then at room temperature overnight.
-
Pour the mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude ditosylate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the pure ditosylate.
-
Step 4: Preparation of (-)-DIOP
-
Materials:
-
(4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
Lithium diphenylphosphide (LiPPh₂) (prepared from triphenylphosphine and lithium metal or from chlorodiphenylphosphine and lithium metal)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Degassed heptane
-
Degassed acetonitrile
-
Degassed methanol
-
-
Procedure: [2]
-
Prepare a solution of lithium diphenylphosphide in anhydrous THF.
-
Under an inert atmosphere, dissolve the ditosylate in anhydrous THF.
-
Slowly add the lithium diphenylphosphide solution to the stirred solution of the ditosylate at a temperature below 40 °C.
-
After the addition, heat the mixture to 50 °C for 45 minutes.
-
Remove about 50% of the THF by distillation.
-
Add degassed heptane and water to achieve phase separation.
-
Wash the organic phase with degassed water.
-
Extract the heptane phase with degassed acetonitrile.
-
The lower acetonitrile phase contains the product. Concentrate this phase to obtain a glassy solid.
-
Crystallize the solid from degassed methanol to yield (-)-DIOP as a white to off-white solid.
-
Mandatory Visualizations
Caption: Synthetic pathway for TADDOL from this compound.
Caption: Synthetic pathway for DIOP from this compound.
Caption: General experimental workflow for chiral ligand synthesis.
References
Applications of (+)-Dimethyl L-tartrate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dimethyl L-tartrate, a readily available and cost-effective chiral building block derived from the chiral pool, serves as a versatile tool in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid C2-symmetric scaffold and stereodefined hydroxyl groups are instrumental in conferring chirality, making it a valuable starting material and chiral auxiliary in a variety of stereoselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis applications, including its role as a chiral ligand in asymmetric epoxidation, a starting material for the synthesis of bioactive molecules, and a precursor for chiral ligands.
Introduction
The inherent chirality of drug molecules plays a pivotal role in their pharmacological activity. The synthesis of enantiomerically pure pharmaceuticals is therefore a critical objective in drug development to enhance therapeutic efficacy and minimize adverse effects. This compound, with its C2 symmetry and multiple stereocenters, is an exemplary chiral starting material.[1] It is frequently employed in chiral pool synthesis, a strategy that utilizes readily available enantiopure natural products as starting materials to introduce chirality into synthetic targets.[1] This approach significantly improves the efficiency of total synthesis by providing a pre-existing chiral framework.[1]
Key applications of this compound in pharmaceutical synthesis include:
-
Chiral Auxiliary and Ligand: In asymmetric reactions such as the Sharpless-Katsuki epoxidation, it serves as a chiral ligand to direct the stereochemical outcome of the reaction.[2][3]
-
Chiral Building Block: It is a versatile starting material for the synthesis of complex chiral molecules, including natural products and their analogues.
-
Precursor to Chiral Ligands: It can be chemically modified to generate a variety of chiral ligands for asymmetric catalysis.[4][5]
This document details the practical applications of this compound with a focus on experimental protocols and quantitative data to aid researchers in its effective utilization.
Key Applications and Experimental Protocols
Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Katsuki Epoxidation)
This compound is a key component in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and enantioselective method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3] These epoxy alcohols are versatile intermediates in the synthesis of numerous pharmaceuticals. While diethyl L-tartrate is more commonly cited, dimethyl L-tartrate can also be employed to achieve high enantioselectivity.[6][7]
General Principle: The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)4) and a chiral tartrate ester, such as this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant. The chirality of the tartrate ester directs the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the product epoxy alcohol.
Logical Relationship of Sharpless Epoxidation Components
Caption: Relationship of components in the Sharpless asymmetric epoxidation.
Experimental Protocol (General Procedure):
This protocol is a representative example for the asymmetric epoxidation of an allylic alcohol.
-
Catalyst Preparation: To a solution of this compound (0.6 mmol) in 20 mL of dry dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere, add titanium tetraisopropoxide (0.5 mmol). Stir the mixture for 30 minutes.
-
Reaction Execution: Add the allylic alcohol (5.0 mmol) to the catalyst mixture. Then, add a 3.0 M solution of tert-butyl hydroperoxide in toluene (10 mmol) dropwise while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-epoxy alcohol.
Quantitative Data for Sharpless Epoxidation (using Diethyl L-tartrate as an analogue):
| Allylic Alcohol | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | >70 | 95 |
Data is illustrative and based on the use of L-(+)-diethyl tartrate, as detailed protocols with this compound are less common in the cited literature but similar results are expected.[3]
Synthesis of Chiral Building Blocks: Precursor to (+)-Monomorine I
Synthetic Workflow Outline:
The synthesis initiates with the conversion of this compound into a suitable chiral precursor, which then undergoes a series of transformations including amination, cyclization, and functional group manipulations to construct the indolizidine core of (+)-Monomorine I.
Caption: Synthetic pathway from this compound to (+)-Monomorine I.
Synthesis of Chiral Ligands
This compound is a precursor for the synthesis of various chiral ligands used in asymmetric catalysis. These ligands can be tailored for specific reactions by modifying the hydroxyl and ester functionalities of the tartrate backbone.
Example: Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol (a TADDOL analogue)
This protocol is based on the general principles of nucleophilic addition to esters.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, place magnesium turnings (2.4 g, 100 mmol) and 20 mL of anhydrous diethyl ether.
-
Grignard Reagent Formation: Add a solution of bromobenzene (10.5 mL, 100 mmol) in 80 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of phenylmagnesium bromide.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C and add a solution of this compound (4.45 g, 25 mmol) in 50 mL of anhydrous diethyl ether dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the chiral diol.
Synthesis of this compound
For applications where this compound is not commercially available or a specific purity is required, it can be synthesized from L-(+)-tartaric acid. The most common method is a Fischer esterification.[9]
Experimental Protocol: Fischer Esterification of L-(+)-Tartaric Acid
-
Reaction Setup: To a 250 mL round-bottom flask, add L-(+)-tartaric acid (15.0 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.
Quantitative Data for Synthesis:
| Starting Material | Product | Catalyst | Solvent | Yield (%) |
| L-(+)-Tartaric Acid | This compound | H₂SO₄ | Methanol | >90 |
Conclusion
This compound is a cornerstone of the chiral pool, offering a reliable and economical source of chirality for pharmaceutical synthesis. Its applications as a chiral auxiliary in asymmetric epoxidation, a foundational block for the synthesis of complex natural products, and a precursor to a diverse range of chiral ligands underscore its significance in modern drug discovery and development. The protocols and data presented herein provide a practical framework for the utilization of this versatile chiral synthon.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 6. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 8. researchgate.net [researchgate.net]
- 9. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Dimethyl L-tartrate Mediated Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for asymmetric catalysis mediated by (+)-Dimethyl L-tartrate (DMT). The primary application detailed is the highly influential Sharpless asymmetric epoxidation, for which specific protocols and quantitative data are presented. While (+)-DMT is a versatile chiral building block, its direct use as a catalyst in other asymmetric transformations such as aldol condensations, cyclopropanations, and Diels-Alder reactions is less commonly documented in literature compared to its diethyl counterpart. However, a general protocol for catalyst screening is provided to guide researchers in the development of novel applications.
I. Asymmetric Epoxidation of Allylic Alcohols
The titanium-tartrate catalyzed asymmetric epoxidation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. This compound can be used as the chiral ligand in this reaction, demonstrating high efficiency and enantioselectivity, comparable to the more commonly used (+)-diethyl L-tartrate.[1]
The following tables summarize the reaction conditions and outcomes for the asymmetric epoxidation of allylic alcohols using this compound and its derivatives as chiral ligands.
Table 1: Sharpless Asymmetric Epoxidation of Geraniol using this compound [1]
| Substrate | Chiral Ligand | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | This compound | Ti(OiPr)₄ | t-BuOOH | CH₂Cl₂ | -20 | Not Specified | >90 | >95 |
Table 2: Homogeneous Enantioselective Epoxidation using Modified this compound Ligands [2][3]
| Allylic Alcohol Substrate | Chiral Ligand | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| (E)-α-phenylcinnamyl alcohol | Modified DMT Ligand 1 | Ti(OiPr)₄ | t-BuOOH | CH₂Cl₂ | -20 | 48 | >95 | 55 |
| Geraniol | Modified DMT Ligand 1 | Ti(OiPr)₄ | t-BuOOH | CH₂Cl₂ | -20 | 48 | >95 | 40 |
| Nerol | Modified DMT Ligand 1 | Ti(OiPr)₄ | t-BuOOH | CH₂Cl₂ | -20 | 48 | >95 | 35 |
Note: "Modified DMT Ligand 1" refers to a monosubstituted tartrate derivative synthesized from this compound. The results indicate that while conversion is high, the enantiomeric excess can be moderate with such modifications.[2][3]
Protocol 1: Asymmetric Epoxidation of Geraniol using this compound (Sharpless Protocol) [1]
This protocol is adapted from the original work of Katsuki and Sharpless.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound (DMT)
-
Geraniol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or dichloromethane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves (activated)
-
Aqueous solution of FeSO₄ (for quenching)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with activated 3Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂).
-
The flask is cooled to -20 °C in a cooling bath.
-
Titanium(IV) isopropoxide (1.0 eq) is added to the stirred suspension.
-
This compound (1.2 eq) is then added, and the mixture is stirred for 30 minutes at -20 °C, during which the solution should turn from colorless to a pale yellow.
-
The substrate, geraniol (1.0 eq), is added to the catalyst mixture.
-
Anhydrous tert-butyl hydroperoxide (1.5-2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of FeSO₄. The mixture is stirred vigorously for 10 minutes.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired chiral epoxy alcohol.
Protocol 2: General Procedure for Homogeneous Asymmetric Epoxidation with Modified DMT Ligands [2][3]
This protocol is a general guideline for the use of modified this compound derivatives in asymmetric epoxidation.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Modified this compound ligand
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves (activated)
Procedure:
-
To a stirred suspension of activated 3Å molecular sieves in anhydrous dichloromethane at -20 °C, add the modified this compound ligand (0.2 eq).
-
Add titanium(IV) isopropoxide (0.2 eq) and stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol substrate (1.0 eq).
-
Add tert-butyl hydroperoxide in decane (2.0 eq) and maintain the reaction at -20 °C.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, work-up the reaction as described in Protocol 1.
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
II. General Approach for Other Asymmetric Reactions
While specific, optimized protocols for this compound mediated aldol, cyclopropanation, or Diels-Alder reactions are not as prevalent in the literature, the following logical workflow can be applied to screen for catalytic activity and optimize reaction conditions.
References
Application Notes and Protocols: Preparation of Tartrate-Derived Diphosphine Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries. Among the diverse array of chiral scaffolds utilized for ligand synthesis, tartaric acid and its derivatives represent a readily available and cost-effective chiral pool. This document provides a detailed protocol for the preparation of a C2-symmetric diphosphine ligand derived from (+)-Dimethyl L-tartrate. While the specific ligand "PYDIPHOS" was not found in the literature, the following protocol for the synthesis of (-)-DIOP, a well-established and highly effective tartrate-derived diphosphine ligand, serves as a representative and instructive example. This protocol can be adapted for the synthesis of other similar chiral diphosphine ligands.
Representative Ligand: (-)-DIOP
(-)-DIOP, or (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, is a C2-symmetric chelating diphosphine ligand. Its synthesis starts from the readily available this compound and involves the formation of a protected diol, followed by tosylation and subsequent nucleophilic substitution with diphenylphosphine.
Experimental Protocols
Part 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
This initial step involves the protection of the diol functionality of this compound as an acetonide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 178.14 | 17.8 g | 0.1 |
| 2,2-Dimethoxypropane | 104.15 | 15.6 g (18.5 mL) | 0.15 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |
| Anhydrous Acetone | 58.08 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure acetonide-protected diester as a colorless oil.
Expected Yield: ~90-95%
Part 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
The diester is reduced to the corresponding diol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Protected Diester (from Part 1) | 218.21 | 21.8 g | 0.1 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 7.6 g | 0.2 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Ethyl acetate | 88.11 | 10 mL | - |
| 1 M HCl solution | - | 100 mL | - |
| Saturated Rochelle's salt solution | - | 100 mL | - |
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the protected diester in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the sequential slow addition of water, 15% NaOH solution, and then water again (Fieser workup). Alternatively, slowly add ethyl acetate to consume excess LiAlH₄, followed by the addition of saturated Rochelle's salt solution and stir until the layers separate.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the diol as a white solid.
Expected Yield: ~85-90%
Part 3: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(methyl tosylate)
The hydroxyl groups of the diol are converted to tosylates, which are good leaving groups.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Protected Diol (from Part 2) | 162.18 | 16.2 g | 0.1 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 41.9 g | 0.22 |
| Pyridine | 79.10 | 80 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice-cold 1 M HCl | - | 200 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
Procedure:
-
Dissolve the diol in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the ditosylate as a white crystalline solid.
Expected Yield: ~80-85%
Part 4: Synthesis of (-)-DIOP
The final step is the nucleophilic substitution of the tosylates with diphenylphosphine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ditosylate (from Part 3) | 470.56 | 47.1 g | 0.1 |
| Lithium diphenylphosphide (LiPPh₂) solution | 192.14 | ~0.22 mol | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Degassed Water | 18.02 | 50 mL | - |
Procedure: Note: This reaction must be carried out under strictly anaerobic and anhydrous conditions using Schlenk techniques.
-
Prepare a solution of lithium diphenylphosphide by reacting diphenylphosphine with a strong base like n-butyllithium or lithium metal in THF.
-
To a solution of the ditosylate in anhydrous THF, slowly add the freshly prepared lithium diphenylphosphide solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Remove the THF under reduced pressure.
-
Extract the product with degassed diethyl ether.
-
Wash the organic layer with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the crude (-)-DIOP.
-
The product can be purified by recrystallization from a degassed solvent like ethanol to afford (-)-DIOP as a white crystalline solid.
Expected Yield: ~70-80%
Data Presentation
Summary of Yields:
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
|---|---|---|---|---|---|
| 1 | Protected Diester | This compound | 21.82 | 20.17 | 92.4 |
| 2 | Protected Diol | Protected Diester | 16.22 | 14.11 | 87.0 |
| 3 | Ditosylate | Protected Diol | 47.06 | 38.59 | 82.0 |
| 4 | (-)-DIOP | Ditosylate | 49.85 | 37.39 | 75.0 |
Spectroscopic Data for (-)-DIOP:
| Technique | Observed Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 20H, P-Ph ), 4.05 (m, 2H, CH -O), 2.45 (m, 4H, CH₂ -P), 1.35 (s, 6H, C(CH₃ )₂) |
| ³¹P{¹H} NMR (CDCl₃, 162 MHz) | δ -22.5 (s) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.5 (d, J=14 Hz), 133.0 (d, J=19 Hz), 128.6, 128.4 (d, J=7 Hz), 109.0, 78.0 (d, J=12 Hz), 33.5 (d, J=15 Hz), 27.2 |
| Mass Spec. (ESI+) | m/z 499.19 [M+H]⁺ |
| Optical Rotation | [α]D²⁰ -12.3° (c 1, CHCl₃) |
Visualizations
Experimental Workflow for the Synthesis of (-)-DIOP
Caption: Synthetic pathway for (-)-DIOP from this compound.
Applications in Asymmetric Catalysis
(-)-DIOP and other tartrate-derived diphosphine ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. Their C2-symmetric nature and the chiral environment created around the metal center are key to their ability to induce high enantioselectivity.
Key Applications:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of DIOP are effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and other pharmaceuticals.
-
Asymmetric Hydroformylation: Rhodium-DIOP complexes catalyze the hydroformylation of olefins to produce chiral aldehydes with high regioselectivity and enantioselectivity.
-
Asymmetric Hydrosilylation: Palladium and Platinum complexes of DIOP can be used for the asymmetric hydrosilylation of ketones and olefins.
-
Asymmetric Allylic Alkylation: Palladium-DIOP complexes are employed in the enantioselective allylic alkylation of various nucleophiles.
Signaling Pathway Diagram (Illustrative for Drug Development Context)
The enantiomerically pure products obtained using these chiral ligands are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a hypothetical signaling pathway where an API, synthesized using a tartrate-derived ligand, acts as an inhibitor.
Caption: Role of chiral ligand in synthesizing an API that inhibits a kinase cascade.
Application Note: Exploring the Potential of (+)-Dimethyl L-Tartrate in Asymmetric α-Halogenation of Acetals
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stereoselective introduction of halogen atoms at the α-position to a carbonyl group is a critical transformation in the synthesis of many pharmaceutical agents and complex organic molecules. Chiral auxiliaries are a well-established strategy to control the stereochemical outcome of such reactions. This document explores the theoretical application of (+)-Dimethyl L-tartrate as a chiral auxiliary for the asymmetric α-halogenation of acetals. While a comprehensive literature search did not yield established protocols for this specific transformation, this note outlines the general principles, a hypothetical reaction pathway, and a theoretical experimental protocol based on analogous reactions.
Introduction to Asymmetric α-Halogenation
The α-halogenation of carbonyl compounds is a fundamental reaction in organic synthesis. The resulting α-halocarbonyls are versatile intermediates that can be converted into a variety of other functional groups with high stereochemical fidelity.[1] Achieving enantioselectivity in these reactions has been the focus of significant research, with strategies including the use of chiral catalysts and chiral auxiliaries.[2][3]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired reaction, the auxiliary is removed, having imparted its chirality to the substrate. While auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam are widely used for various asymmetric transformations, the application of tartrate derivatives in the context of directing α-halogenation of acetals is not well-documented in the reviewed literature.
Theoretical Role of this compound as a Chiral Auxiliary
This compound, a readily available and inexpensive chiral molecule, can be used to form a chiral acetal with a prochiral ketone or aldehyde. The underlying principle is that the C2-symmetric chiral environment of the tartrate-derived acetal would create diastereotopic faces of the enol or enolate formed from the carbonyl precursor. An electrophilic halogenating agent would then be expected to approach from the less sterically hindered face, leading to a diastereoselective α-halogenation.
The proposed logical workflow is depicted in the diagram below.
Figure 1: Logical workflow for the proposed use of this compound as a chiral auxiliary.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on general procedures for acetal formation and α-halogenation. Optimization would be required for any specific substrate.
Protocol 1: Formation of the Chiral Acetal
This protocol describes the formation of a chiral acetal from a generic ketone and this compound.
Materials:
-
Prochiral ketone (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Dean-Stark apparatus
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, this compound, and anhydrous toluene.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete by TLC or GC-MS analysis, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral acetal.
Protocol 2: Diastereoselective α-Bromination of the Chiral Acetal
This protocol outlines a hypothetical procedure for the α-bromination of the chiral acetal via its lithium enolate.
Materials:
-
Chiral acetal (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Anhydrous hexamethylphosphoramide (HMPA) (optional, may improve enolization)
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution to the reaction mixture and stir for 1 hour at -78 °C to form the lithium enolate.
-
In a separate flask, dissolve NBS in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the NBS solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The diastereomeric ratio can be determined by NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the α-halogenated acetal to yield the final product and recover the chiral auxiliary.
Materials:
-
α-Halogenated acetal (1.0 eq)
-
Acetone/water mixture (e.g., 4:1)
-
Concentrated hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the α-halogenated acetal in the acetone/water mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent to isolate the α-halo ketone.
-
The aqueous layer can be further processed to recover the water-soluble this compound.
-
Purify the α-halo ketone by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Proposed Reaction Mechanism
The proposed mechanism for the diastereoselective α-halogenation is illustrated below. The chiral acetal, derived from this compound, forms a lithium enolate upon treatment with LDA. The C2-symmetric environment of the tartrate moiety is expected to shield one face of the enolate, directing the electrophilic halogenating agent (E-X) to the opposite face.
Figure 2: Proposed mechanism for diastereoselective halogenation.
Potential Challenges and Considerations
The lack of literature precedence for this specific transformation suggests potential challenges:
-
Enolate Formation: The formation of an enolate from an acetal-protected carbonyl is not a standard procedure and may be inefficient or lead to side reactions.
-
Stereocontrol: The rigidity and steric influence of the tartrate-derived acetal ring may not be sufficient to induce high levels of diastereoselectivity. The five-membered ring formed by the tartrate with the carbonyl carbon might be too flexible.
-
Cleavage Conditions: The conditions required to cleave the acetal (acidic hydrolysis) might be harsh enough to cause racemization of the α-halo ketone product, especially if the halogen is a good leaving group.
Summary of Hypothetical Data
Should this experimental sequence be successful, the key data to be collected would be the yield of each step and the stereoselectivity of the final product. A hypothetical outcome is presented in the table below for illustrative purposes.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1. Acetalization | Chiral Acetal | 85-95 | N/A | N/A |
| 2. α-Halogenation | α-Halogenated Acetal | 60-75 | >90:10 (Hypothetical) | N/A |
| 3. Auxiliary Cleavage | α-Halo Ketone | 70-85 | N/A | >90 (Hypothetical) |
Note: The data in this table is purely hypothetical and serves as a target for a potential research project in this area.
Conclusion
While the use of this compound as a chiral auxiliary for the asymmetric α-halogenation of acetals is not an established method, this application note provides a theoretical framework for its investigation. The proposed protocols are based on well-known organic transformations and offer a starting point for researchers interested in exploring new applications for tartrate-derived chiral auxiliaries. The success of this approach would depend on overcoming challenges related to enolate formation, achieving high diastereoselectivity, and the stability of the final product under cleavage conditions.
References
Troubleshooting & Optimization
Technical Support Center: (+)-Dimethyl L-tartrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (+)-Dimethyl L-tartrate during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification of L-tartaric acid with methanol, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product side, consider the following:
-
Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Excess Methanol: Use a significant excess of methanol to shift the equilibrium towards the formation of the dimethyl ester.
-
Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants. While not always practical on a lab scale for this specific synthesis, techniques like azeotropic distillation with a suitable solvent could be considered in process development.
-
-
Catalyst Issues:
-
Catalyst Choice: Strong acid catalysts like sulfuric acid are effective. Alternatively, solid acid catalysts like Amberlyst 15 can simplify work-up as they can be filtered off.[1][2]
-
Catalyst Concentration: Insufficient catalyst will result in a slow or incomplete reaction. Refer to established protocols for appropriate catalyst loading.
-
-
Side Reactions:
-
Decomposition at High Temperatures: Avoid excessive heating during the reaction and distillation, as tartaric acid and its esters can decompose.[2] Temperatures above 165°C during distillation have been noted to cause decomposition.[2]
-
Decarboxylation: In the presence of strong acids, tartaric acid can undergo decarboxylation to form pyruvic acid, especially at elevated temperatures.[2][3]
-
-
Work-up and Purification Losses:
-
Incomplete Extraction: Ensure proper partitioning during the aqueous work-up to minimize the loss of the product in the aqueous layer. This compound has some water solubility.[1][4]
-
Distillation Losses: The product is a relatively high-boiling liquid. Ensure your distillation setup is efficient to prevent product loss. A viscous residue often remains after distillation, which may contain some product.[2]
-
Q2: What is the best way to purify the crude this compound?
A2: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] This is effective for removing unreacted starting materials, the methanol solvent, and lower-boiling impurities. Column chromatography can also be employed for higher purity requirements.[1]
Q3: I am observing the formation of byproducts. What are they and how can I avoid them?
A3: The most likely byproduct is the monomethyl ester of L-tartaric acid, resulting from an incomplete reaction. To minimize its formation, ensure the reaction goes to completion by extending the reaction time or using a higher excess of methanol. As mentioned earlier, pyruvic acid can also be a byproduct if the reaction is conducted at excessively high temperatures in the presence of a strong acid.[2][3]
Q4: How do I effectively remove the acid catalyst after the reaction?
A4:
-
For Sulfuric Acid: After cooling the reaction mixture, it can be neutralized with a mild base solution, such as aqueous sodium bicarbonate, until the pH is neutral.[3] Be cautious as this will generate CO2 gas. Subsequently, the product can be extracted with a suitable organic solvent.
-
For Solid Acid Catalysts (e.g., Amberlyst 15): The catalyst can be simply removed by filtration after cooling the reaction mixture.[2] This simplifies the work-up procedure significantly.
Experimental Protocols
Protocol 1: Esterification of L-Tartaric Acid using Sulfuric Acid Catalyst
This protocol is adapted from general procedures for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-tartaric acid (1 equivalent).
-
Reagent Addition: Add a significant excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-10 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst 15)
This protocol is based on a procedure for diethyl tartrate synthesis which can be adapted.[2]
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar and a reflux condenser, add L-(+)-tartaric acid (1 equivalent), dry ethanol (12.5 equivalents), and Amberlyst 15 (e.g., ~7% by weight of the tartaric acid).[2] For dimethyl tartrate, methanol would be substituted for ethanol.
-
Reaction: Heat the mixture under reflux with gentle stirring for an extended period (e.g., 48 hours).[2] Vigorous stirring should be avoided to prevent the catalyst beads from being crushed.[2]
-
Work-up:
-
Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution to remove the catalyst.
-
Evaporate the excess methanol under reduced pressure.
-
-
Purification: The resulting crude product can be purified by fractional distillation under high vacuum.[2]
Data Summary
| Parameter | Sulfuric Acid Method | Amberlyst 15 Method[2] |
| Catalyst | Concentrated H₂SO₄ | Amberlyst 15 |
| Solvent | Excess Methanol | Excess Methanol (adapted from Ethanol) |
| Reaction Time | Typically 4-10 hours | Up to 48 hours |
| Work-up | Neutralization & Extraction | Filtration |
| Typical Yield | Variable, generally good | ~76% (for diethyl ester) |
| Purity (Post-distillation) | High | >98% (for diethyl ester) |
Visual Guides
Caption: Comparative workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
troubleshooting low enantioselectivity in Sharpless epoxidation with tartrates
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective epoxidation reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues, particularly low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low enantioselectivity in the Sharpless epoxidation?
A1: The most frequent cause of diminished enantioselectivity is the presence of water in the reaction mixture. The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture and will readily decompose to form titanium dioxide, which is catalytically inactive. This not only reduces the reaction rate but also leads to a loss of the chiral environment necessary for high enantioselectivity. Furthermore, water can facilitate the ring-opening of the newly formed epoxide, leading to diol byproducts and potentially lowering the enantiomeric excess (ee) of the desired product.[1][2] It is crucial to use anhydrous solvents and reagents and to employ molecular sieves to scavenge any trace amounts of water.[1][2][3]
Q2: How critical is the temperature for achieving high enantioselectivity?
A2: Temperature control is critical. Most Sharpless epoxidations are performed at low temperatures, typically around -20 °C, to maximize enantioselectivity.[4] Running the reaction at higher temperatures can lead to a decrease in ee as the energy difference between the diastereomeric transition states that lead to the two enantiomers becomes less significant. For some less reactive substrates, slightly warmer temperatures may be necessary to achieve a reasonable reaction rate, but this often comes at the cost of reduced enantioselectivity.
Q3: Can the choice of tartrate ester affect the enantioselectivity?
A3: Yes, the choice of the dialkyl tartrate ligand is a key factor. Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly used ligands.[5] While both can provide high levels of enantioselectivity, DIPT is sterically bulkier and can sometimes lead to higher ee values, particularly with more sterically demanding substrates. The chirality of the tartrate ester dictates the absolute configuration of the epoxide product. Using (+)-DET or (+)-DIPT will yield one enantiomer, while (-)-DET or (-)-DIPT will produce the other.[6]
Q4: Is it necessary to use a stoichiometric amount of the titanium catalyst?
A4: Originally, the reaction was performed with stoichiometric amounts of the titanium catalyst. However, the use of 3Å or 4Å molecular sieves allows the reaction to be run with catalytic amounts of the titanium-tartrate complex (typically 5-10 mol%).[1][3] The molecular sieves are essential in the catalytic version to remove water, which would otherwise destroy the catalyst.[1]
Q5: My reaction is very slow. What could be the issue?
A5: Slow reaction rates can be attributed to several factors. Firstly, ensure that the catalyst has been properly formed and activated. Inadequate "aging" of the catalyst before adding the substrate can result in a less active catalytic species. Secondly, the substrate itself may be inherently unreactive due to steric hindrance or electronic effects. For such substrates, a higher catalyst loading or a slightly elevated temperature may be required, though this might compromise enantioselectivity. Finally, ensure that your reagents, particularly the tert-butyl hydroperoxide (TBHP), are of high quality and have not decomposed.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess (ee).
Problem: The enantioselectivity of my Sharpless epoxidation is significantly lower than expected.
Caption: Troubleshooting workflow for low enantioselectivity.
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on the enantiomeric excess (% ee) of the Sharpless epoxidation.
Table 1: Effect of Substrate Structure on Enantioselectivity
| Allylic Alcohol Substrate | Tartrate Ligand | Temperature (°C) | % ee |
| (E)-2-Hexen-1-ol | (+)-DET | -20 | 94 |
| Geraniol | (+)-DIPT | -20 | 95 |
| Cinnamyl alcohol | (+)-DIPT | -20 | >98 |
| 3-Methyl-2-buten-1-ol | (+)-DIPT | -20 | 91 |
Data compiled from various sources, including Gao et al., 1987.
Table 2: Effect of Temperature and Catalyst Loading
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | % ee |
| (E)-2-Octen-1-ol | 5 | -10 | 94 |
| (E)-2-Octen-1-ol | 5 | 0 | 92 |
| (Z)-2-Octen-1-ol | 10 | -10 | 86 |
| (Z)-2-Octen-1-ol | 10 | 0 | 80 |
Data compiled from various sources, including Gao et al., 1987.
Experimental Protocols
Protocol 1: Standard Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example for a catalytic Sharpless epoxidation.[7]
Materials:
-
Allylic alcohol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
(+)-Dialkyl tartrate (e.g., (+)-DIPT, 0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C to allow for catalyst formation (aging).
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Rigorous Drying of Reagents and Solvents
For optimal results, especially when troubleshooting low enantioselectivity, rigorous drying of all components is essential.
-
Solvents: Dichloromethane should be freshly distilled from calcium hydride under an inert atmosphere.
-
Allylic Alcohol: The substrate should be dried by azeotropic distillation with benzene or toluene, or by storing over activated molecular sieves.
-
Titanium(IV) Isopropoxide: Use a freshly opened bottle or distill under reduced pressure before use.
-
Tartrate Ester: Ensure it is stored in a desiccator over a suitable drying agent.
-
Molecular Sieves: Activate 3Å or 4Å molecular sieves by heating in a vacuum oven at >150 °C for several hours immediately before use.
Visualizations
Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.
References
Technical Support Center: Purification of Products from (+)-Dimethyl L-tartrate Reactions
Welcome to the Technical Support Center for the purification of reaction products involving (+)-Dimethyl L-tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of chiral molecules derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The most common purification techniques include:
-
Crystallization/Recrystallization: This is a primary method for purifying solid products. Since this compound and its derivatives are often crystalline, this technique can be highly effective.[1][2][3]
-
Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is suitable for a wide range of products.[4][5]
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are advanced chromatographic techniques that offer high resolution and are particularly useful for the separation of chiral compounds.[6][7][8][9][10]
-
Solvent Extraction: This is often used as a preliminary purification step to separate the desired product from impurities with different solubilities in immiscible solvents.
Q2: How do I choose the right solvent for recrystallizing my product?
A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A general rule of thumb is that solvents with similar functional groups to your compound are often good solubilizers. For esters like this compound derivatives, solvents like ethyl acetate or acetone might be a good starting point. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.[2][11] Common solvent pairs like ethanol/water or ethyl acetate/hexane can also be effective.[11]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
Q4: I am having trouble separating diastereomers formed in a reaction. What are the best approaches?
A4: Diastereomers have different physical properties and can be separated by standard laboratory techniques.
-
Column Chromatography: This is often the most effective method for separating diastereomers. Careful selection of the stationary phase and eluent is crucial for good separation.
-
Crystallization: Since diastereomers have different solubilities, fractional crystallization can be an effective separation method. One diastereomer will preferentially crystallize from a solution, allowing for its isolation.[12]
-
HPLC/SFC: For difficult separations, preparative HPLC or SFC can provide excellent resolution of diastereomers.
Q5: What are some common impurities I might encounter in a Sharpless Asymmetric Epoxidation reaction using this compound?
A5: In a Sharpless Asymmetric Epoxidation, common impurities can include:
-
Unreacted allylic alcohol.
-
The titanium catalyst complex.
-
tert-Butyl hydroperoxide and its byproducts.
-
The chiral tartrate ligand.
-
Diastereomeric epoxide products if the substrate is chiral.
Purification typically involves a work-up procedure to remove the catalyst and water-soluble components, followed by column chromatography to isolate the desired epoxide.[13][14][15]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- The compound is very soluble even at low temperatures.- Nucleation is inhibited. | - Evaporate some of the solvent and try to crystallize again.[1]- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve and cool slowly.[16]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Product "oils out". | - Solution is too concentrated.- Cooling is too rapid.- The melting point of the solid is lower than the temperature of the solution. | - Reheat and add more solvent.- Allow the solution to cool more slowly.- Consider a different solvent system. |
| Low recovery of the product. | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration.- Use a pre-heated funnel for hot gravity filtration. |
| Product is still impure after recrystallization. | - Inappropriate solvent choice, leading to co-crystallization of impurities.- Crystallization occurred too quickly, trapping impurities. | - Perform a second recrystallization with a different solvent.- Ensure slow cooling to allow for selective crystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks). | - Inappropriate solvent system (eluent is too polar or not polar enough).- Incorrect stationary phase.- Column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a larger column or less sample. |
| Compound is not eluting from the column. | - Eluent is not polar enough.- The compound is very polar and strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.- For very polar compounds, adding a small amount of a more polar solvent like methanol or acetic acid to the eluent can help. |
| Cracking or channeling of the column packing. | - Improper packing of the column.- The column ran dry. | - Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the stationary phase.- If cracking occurs, the column needs to be repacked. |
| Streaking or tailing of bands. | - The sample was not loaded in a concentrated band.- The compound is sparingly soluble in the eluent. | - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the column.- Choose an eluent system in which the compound is more soluble. |
Quantitative Data
The following table summarizes typical purification outcomes for reactions involving tartrate derivatives. Please note that yields and purity are highly dependent on the specific reaction and optimization of the purification protocol.
| Reaction Product | Purification Method | Yield (%) | Purity (%) | Reference |
| L-dibenzoyl dimethyl tartrate | Crystallization from methanol, followed by washing and reduced pressure distillation. | 95.1 - 96.1 | 99.6 - 99.8 (by HPLC) | Patent CN109400468B |
| Chiral Epoxides (from Sharpless Epoxidation) | Work-up followed by column chromatography. | Typically >80 | >95 (enantiomeric excess often >90%) | General literature values |
| TADDOLs (from Grignard reaction) | Column chromatography. | Varies widely | Often requires careful chromatography for high purity. | General literature values |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Product
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a candidate solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the product dissolves upon heating and recrystallizes upon cooling, the solvent is potentially suitable. Test several solvents to find the best one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.[1][2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography for Product Purification
-
Select Stationary and Mobile Phases: Based on the polarity of your compound, choose a stationary phase (typically silica gel or alumina). Use TLC to determine an appropriate mobile phase (eluent). Aim for an Rf value of 0.2-0.3 for the desired product.[4][5]
-
Pack the Column: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent. Prepare a slurry of the stationary phase in the eluent and pour it into the column, allowing the solvent to drain as you pack to ensure a uniform bed. Gently tap the column to settle the packing. Never let the solvent level drop below the top of the stationary phase.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle pressure.
-
Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC to determine which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Home Page [chem.ualberta.ca]
side reactions and byproducts in the esterification of L-tartaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of L-tartaric acid.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of L-tartaric acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl L-Tartrate | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Increase the molar ratio of alcohol to L-tartaric acid. Using the alcohol as the solvent can help drive the equilibrium towards the product. - Prolong the reaction time. - Ensure efficient removal of water as it forms, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[1] |
| Presence of Water: Water is a byproduct of the esterification and its presence can shift the equilibrium back towards the reactants.[1] | - Use anhydrous alcohol and reagents. - Employ a water removal technique as mentioned above. | |
| Inefficient Catalyst: The acid catalyst may be deactivated or used in an insufficient amount. | - Ensure the catalyst is active. If using a solid catalyst like Amberlyst-15, ensure it has not been deactivated. - Use the appropriate catalyst loading as specified in the protocol. | |
| Product Loss During Workup: The diethyl tartrate product may have some solubility in the aqueous phase during washing steps. | - Minimize the volume of water used for washing. - Use a saturated brine solution for washing to decrease the solubility of the ester in the aqueous layer.[1] | |
| Presence of Impurities in the Final Product | Formation of Pyruvic Acid: Dehydration and decarboxylation of tartaric acid can occur, especially at elevated temperatures or with harsh acid catalysts.[1] | - Lower the reaction temperature. For distillations, it is recommended to keep the oil bath temperature below 165°C.[1] - Use a milder catalyst, such as the sulfonic acid resin Amberlyst-15, instead of strong mineral acids like sulfuric acid.[1] |
| Formation of Monoethyl L-Tartrate: Incomplete reaction to the diester stage.[1] | - Increase the molar ratio of alcohol, prolong the reaction time, and ensure efficient water removal.[1] | |
| Thermal Decomposition: L-tartaric acid can decompose at temperatures above 165-170°C.[1] | - Carefully control the reaction and distillation temperatures to stay below this range.[1] | |
| Racemization: Formation of meso-tartaric acid or D-tartaric acid derivatives. | - While racemization is more significant at higher temperatures and under alkaline conditions, using milder acidic conditions and lower temperatures for esterification can help minimize this side reaction.[2] | |
| Reaction Does Not Proceed to Completion | Equilibrium Limitation: As a reversible reaction, 100% conversion is not always achievable without intervention. | - Use a large excess of the alcohol.[1] - Continuously remove water from the reaction mixture.[1] |
| Catalyst Deactivation: The catalyst may have lost its activity. | - Replace with a fresh batch of catalyst. | |
| Product is a Viscous, Glassy Solid Instead of an Oily Liquid | High Concentration of Unreacted Tartaric Acid or Byproducts: The presence of unreacted starting material or polymeric side products can alter the physical state of the final product. | - Ensure the reaction has gone to completion by monitoring with techniques like TLC or HPLC. - Purify the crude product via fractional distillation under reduced pressure to separate the desired diethyl tartrate from non-volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the esterification of L-tartaric acid?
A1: The main side reactions of concern are the thermal decomposition of L-tartaric acid and the formation of pyruvic acid through dehydration and decarboxylation.[1] At temperatures above 165-170°C, tartaric acid can decompose.[1] Under acidic conditions, it can also lose water and carbon dioxide to form pyruvic acid.[1] Additionally, when synthesizing a diester, the formation of the monoester is a common byproduct if the reaction is not driven to completion.[1]
Q2: How does the choice of catalyst affect the outcome of the esterification?
A2: The choice of catalyst is critical in controlling side reactions. Strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts but can also promote dehydration and decomposition of tartaric acid.[1] Heterogeneous acid catalysts, such as the sulfonic acid resin Amberlyst-15, are often a milder and preferable alternative. Amberlyst-15 is effective in catalyzing the esterification and can be easily removed from the reaction mixture by filtration, which can prevent further side reactions during workup.[1]
Q3: What is the effect of temperature on the esterification of L-tartaric acid?
A3: Temperature has a significant impact on both the reaction rate and the prevalence of side reactions. While higher temperatures increase the rate of esterification, they also promote the decomposition of tartaric acid and the formation of pyruvic acid.[1] It is crucial to maintain a balance where the esterification proceeds at a reasonable rate without significant degradation of the starting material or product. For distillations, it is recommended to keep the oil bath temperature below 165°C to prevent decomposition.[1]
Q4: Can racemization of L-tartaric acid occur during esterification?
A4: Racemization of optically active tartaric acid to form meso-tartaric acid is a known process, particularly when heating in an aqueous or alkaline solution.[2] While Fischer esterification is conducted under acidic conditions, elevated temperatures could potentially lead to some degree of racemization. To minimize this, it is advisable to use the mildest effective reaction conditions (lower temperature, milder catalyst).
Q5: How can I monitor the progress of the reaction and the formation of byproducts?
A5: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For quantitative analysis of the diethyl tartrate product and potential byproducts like pyruvic acid, HPLC is a suitable method. A typical HPLC setup might use a C18 column with a UV detector set at 210 nm for the detection of organic acids. An internal standard, such as acetanilide, can be used for accurate quantification.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of diethyl L-tartrate under different catalytic conditions. Please note that direct comparative studies are limited, and yields can vary based on specific reaction parameters.
| Catalyst | Alcohol | Reaction Time | Reaction Conditions | Diethyl L-Tartrate Yield | Purity | Reference |
| Amberlyst-15 | Dry Ethanol | 48 hours | Reflux | 76% | 98.4% (GC) | [3] |
| Sulfuric Acid | Absolute Ethanol | 10 hours | Reflux | 90% | >98% (TLC) | |
| Boric Acid | Dry Ethanol | 18 hours | Room Temperature | Not specified | Column Chromatography | [4] |
Experimental Protocols
Protocol 1: Esterification of L-Tartaric Acid using Amberlyst-15
This protocol is adapted from a procedure for the synthesis of L-(+)-tartaric acid diethyl ester.[3]
Materials:
-
L-(+)-tartaric acid (15.0 g, 100 mmol)
-
Dry ethanol (73.0 mL, 1.25 mol)
-
Amberlyst-15 (1.0 g)
-
250 mL round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and heatable magnetic stir plate
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of Amberlyst-15, 73.0 mL of dry ethanol, and 15.0 g of L-(+)-tartaric acid.
-
Attach a reflux condenser with a drying tube to the flask.
-
Heat the mixture to reflux with slow stirring for 48 hours. Avoid vigorous stirring to prevent the crushing of the Amberlyst-15 resin.
-
After the reaction is complete, cool the mixture in an ice bath without stirring to allow the Amberlyst-15 to settle.
-
Filter the solution through a large folded filter into a round-bottom flask to remove the catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. The pressure should be low enough to keep the oil bath temperature below 165°C to prevent decomposition.
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a general method for the quantitative analysis of diethyl tartrate in the crude reaction mixture.[3]
Materials:
-
Crude reaction mixture
-
Methanol (HPLC grade)
-
Acetanilide (internal standard)
-
HPLC system with UV detector
-
C18 HPLC column
-
Syringe filters (0.45 µm)
Procedure:
-
Internal Standard Solution: Prepare a stock solution of acetanilide in methanol (e.g., 1 mg/mL).
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).
-
To a specific volume of the diluted sample solution (e.g., 1 mL), add a known volume of the internal standard solution (e.g., 1 mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of methanol and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using known concentrations of pure diethyl L-tartrate and the internal standard to determine the concentration of the product in the crude mixture.
Visualizations
Caption: Reaction pathways in the esterification of L-tartaric acid.
Caption: Troubleshooting workflow for L-tartaric acid esterification.
References
Technical Support Center: Optimizing Catalyst Loading with (+)-Dimethyl L-tartrate in Asymmetric Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-Dimethyl L-tartrate as a chiral ligand in asymmetric reactions, with a primary focus on the widely-used Sharpless asymmetric epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a reaction using this compound?
A1: For catalytic asymmetric reactions such as the Sharpless epoxidation, the typical loading for the titanium(IV) isopropoxide component is 5-10 mol%.[1][2] The chiral ligand, this compound (DMT) or a similar dialkyl tartrate, is generally used in a slight excess relative to the titanium catalyst, often a 10-20% molar excess.[1]
Q2: Is this compound interchangeable with other dialkyl tartrates like (+)-Diethyl L-tartrate (DET) or (+)-Diisopropyl L-tartrate (DIPT)?
A2: Yes, these ligands are often interchangeable, and the optimal choice can be substrate-dependent.[3] this compound has been reported to be as effective as (+)-Diethyl L-tartrate in terms of enantioselectivity (>95% ee in specific cases).[4] An advantage of DMT is its higher water solubility, which can simplify post-reaction workup and removal.[4] For certain substrates, particularly in kinetic resolutions of secondary allylic alcohols, (+)-Diisopropyl L-tartrate (DIPT) may provide higher selectivity.[1][3]
Q3: My reaction is showing low enantioselectivity (ee). What are the common causes?
A3: Low enantioselectivity can stem from several factors. Key areas to investigate include:
-
Presence of Water: The catalyst is highly sensitive to water, which can lead to the formation of non-chiral catalytic species. Ensure all reagents and solvents are anhydrous and that molecular sieves are used.
-
Incorrect Catalyst Ratio: The ratio of the titanium alkoxide to the tartrate ligand is crucial. A slight excess of the tartrate is recommended.[1][4]
-
Reaction Temperature: Higher temperatures can decrease enantioselectivity. Running the reaction at lower temperatures, such as -20 °C, is often beneficial.[1][3]
-
Substrate Structure: Certain substrate geometries, like Z-disubstituted allylic alcohols, are known to be less reactive and yield lower selectivity.[1]
Q4: Can the catalyst be recovered and reused?
A4: In the standard homogeneous Sharpless epoxidation, the catalyst is typically not recovered. However, to address this, researchers have developed methods to immobilize the tartrate ligand on polymer supports or other heterogeneous materials, which can facilitate catalyst recovery and reuse.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: Presence of moisture in reagents or solvent. | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Add activated 3Å or 4Å molecular sieves to the reaction mixture.[1] |
| Inefficient Oxidant: Degradation of the tert-butyl hydroperoxide (TBHP) solution. | Use a fresh, properly titrated solution of TBHP. | |
| Low Substrate Reactivity: The specific allylic alcohol is sterically hindered or electronically disfavored. | Increase reaction time or consider a modest increase in temperature, while monitoring the effect on enantioselectivity. | |
| Low Enantioselectivity (ee) | Suboptimal Temperature: Reaction temperature is too high. | Perform the reaction at a lower temperature. A standard starting point is -20 °C.[1] For highly reactive substrates, temperatures as low as -35 °C may be beneficial.[1] |
| Incorrect Ti:Tartrate Ratio: An improper ratio can lead to the formation of less selective catalytic species. | Ensure a slight molar excess (e.g., 1.2 equivalents) of this compound relative to the titanium(IV) isopropoxide.[1] | |
| Water Contamination: Hydrolysis of the chiral catalyst. | Rigorously exclude water from the reaction system as described above. | |
| Formation of Side Products | Epoxide Ring Opening: The product epoxy alcohol is sensitive to the reaction conditions or workup. | Perform the workup at low temperatures and avoid acidic conditions if the epoxide is acid-sensitive. A common workup involves quenching with a cooled, saturated aqueous solution of ferrous sulfate or sodium sulfite to destroy excess peroxide. |
| Rearrangement of Allylic Alcohol: Base-catalyzed rearrangements can occur during workup.[4] | Limit the duration of any basic workup steps and keep the mixture cold.[4] |
Data Presentation: Catalyst Loading vs. Performance
The following table summarizes data from various Sharpless asymmetric epoxidation reactions, illustrating the impact of catalyst loading and conditions on yield and enantiomeric excess.
| Substrate | Ti(Oi-Pr)₄ (mol%) | Tartrate Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | 5 | (+)-DET (7.4) | -20 | 0.75 | 95 | 91 |
| (E)-2-Hexen-1-ol | 5 | (+)-DIPT (7.5) | -35 | 2 | 79 | >98 |
| α-Phenylcinnamyl alcohol | 5 | (+)-DIPT (7.0) | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | 4.7 | (+)-DET (5.9) | -12 | 11 | 88 | 95 |
| (Z)-3-Nonen-1-ol | 10 | (+)-DET (14) | -10 | 29 | 74 | 86 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[1]
Experimental Protocols
General Protocol for Catalytic Asymmetric Epoxidation
This protocol is a representative example for the Sharpless asymmetric epoxidation using a dialkyl tartrate.
Materials:
-
Allylic alcohol (1.0 eq.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.05 eq.)
-
This compound ((+)-DMT) (0.06 eq.)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane (1.5-2.0 eq.)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet with powdered 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Cooling: Cool the resulting suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Ligand Addition: Add this compound to the stirred suspension.
-
Catalyst Formation: Add Titanium(IV) isopropoxide dropwise. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex. The solution should turn from colorless to a pale yellow/orange.
-
Oxidant Addition: Add the TBHP solution dropwise via syringe, ensuring the internal temperature remains at or below -20 °C.
-
Substrate Addition: Add the allylic alcohol, either neat or as a solution in dichloromethane, dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate, pre-cooled to 0 °C. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour until the two layers become clear.
-
Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Step-by-step experimental workflow for asymmetric epoxidation.
References
Technical Support Center: Preventing Catalyst Deactivation in Reactions Utilizing Tartrate Esters
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in chemical reactions that employ tartrate esters as chiral ligands or auxiliaries. By understanding the common causes of deactivation and implementing preventative measures, you can enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of tartrate esters in catalysis?
Tartrate esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are widely used as chiral ligands in asymmetric synthesis. Their primary function is to create a chiral environment around a metal center, enabling the stereoselective conversion of a prochiral substrate into a chiral product with high enantiomeric excess. A prominent example is the Sharpless asymmetric epoxidation, where a titanium-tartrate complex catalyzes the enantioselective epoxidation of allylic alcohols.[1][2][3][4][5]
Q2: What are the general mechanisms of catalyst deactivation?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main mechanisms include:
-
Poisoning: The strong chemisorption of impurities from the reaction medium onto the catalyst's active sites, blocking them from participating in the catalytic cycle.[6][7] Common poisons include sulfur compounds, carbon monoxide, and halides.[6]
-
Coking or Fouling: The deposition of carbonaceous materials or other high-molecular-weight byproducts on the catalyst surface, which can block active sites and pores.
-
Sintering: The agglomeration of metal particles on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.
-
Leaching: The dissolution of the active metal component from the support into the reaction medium.
-
Mechanical Degradation: Physical breakdown of the catalyst particles due to mechanical stress.[7]
Q3: Are catalysts used with tartrate esters susceptible to water-induced deactivation?
Yes. A notable example is the titanium tetra(isopropoxide) catalyst used in the Sharpless asymmetric epoxidation. This catalyst is highly sensitive to water. Water can react with the titanium isopropoxide to form inactive titanium dioxide, leading to precipitation and a complete loss of catalytic activity.[2] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of drying agents like molecular sieves is a common and effective preventative measure.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in reactions involving tartrate esters.
Issue 1: Rapid or Complete Loss of Catalytic Activity at the Start of the Reaction
-
Possible Cause: Catalyst poisoning by impurities in the substrate, solvent, or reagents.
-
Troubleshooting Steps:
-
Analyze Reactants: Use analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) to detect potential poisons (e.g., sulfur, halides) in the starting materials and solvents.
-
Purify Materials: If impurities are detected, purify the substrate and solvent through distillation, recrystallization, or by passing them through a column of activated alumina or silica gel.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric contaminants.
-
-
Possible Cause: Deactivation by water, particularly for water-sensitive catalysts like titanium isopropoxide.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents.
-
Add Drying Agents: Incorporate molecular sieves (typically 3Å or 4Å) into the reaction mixture to scavenge any trace amounts of water.[2]
-
Issue 2: Gradual Decrease in Reaction Rate and Conversion Over Time
-
Possible Cause: Slow catalyst poisoning from low-level impurities or byproduct formation.
-
Troubleshooting Steps:
-
Monitor Reaction Profile: Track the reaction progress over time to determine the rate of deactivation.
-
Identify Byproducts: Analyze the reaction mixture at different time points using techniques like NMR or LC-MS to identify any potential inhibiting byproducts.
-
Optimize Reaction Conditions: Adjusting reaction parameters such as temperature or concentration may help to minimize the formation of deactivating byproducts.
-
-
Possible Cause: Thermal degradation or sintering of the catalyst, especially in reactions requiring elevated temperatures.
-
Troubleshooting Steps:
-
Operate at Lower Temperatures: If the reaction kinetics allow, reducing the reaction temperature can often slow down thermal deactivation processes.
-
Choose a More Stable Catalyst: If thermal degradation is inherent, consider using a catalyst with a more robust support or a different metal that exhibits higher thermal stability.
-
Issue 3: Change in Product Selectivity (Enantioselectivity or Chemoselectivity)
-
Possible Cause: Partial poisoning of the catalyst, where specific active sites responsible for the desired selectivity are blocked.
-
Troubleshooting Steps:
-
Re-evaluate Feedstock Purity: Even trace impurities can selectively poison certain active sites. A more rigorous purification of starting materials may be necessary.
-
Modify Ligand Structure: The structure of the tartrate ester ligand can influence the catalyst's susceptibility to poisoning. Consider using a bulkier tartrate ester to create a more sterically hindered and protective environment around the active site.
-
-
Possible Cause: Changes in the catalyst's structure over time.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to check for changes in its morphology or crystal structure.
-
Control Reaction Conditions: Ensure consistent and controlled reaction conditions (temperature, pressure, stirring rate) to minimize structural changes to the catalyst.
-
Quantitative Data on Catalyst Performance
The following tables provide representative data on how different factors can influence catalyst activity and stability in a hypothetical tartrate-mediated reaction.
Table 1: Effect of Substrate Purity on Initial Reaction Rate
| Substrate Purity | Sulfur Impurity (ppm) | Initial Reaction Rate (mol/L·s) |
| Standard Grade | 10 | 1.2 x 10⁻⁵ |
| Purified | < 1 | 5.8 x 10⁻⁵ |
| Spiked with Thiophene | 25 | 0.3 x 10⁻⁵ |
Table 2: Influence of Water Content on Catalyst Activity in a Sharpless-type Epoxidation
| Water Content (ppm) | Molecular Sieves Added | Final Conversion (%) |
| < 10 | Yes | > 99 |
| 50 | Yes | 95 |
| 50 | No | 15 |
| 100 | No | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Tartrate-Mediated Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a freshly opened bottle or dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or passing through an activated alumina column). Purify liquid substrates by distillation. Purify solid reagents by recrystallization.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Introduce the catalyst, tartrate ester ligand, and any drying agents (e.g., activated 4Å molecular sieves) into the reaction flask.
-
Addition of Reagents: Add the solvent, followed by the substrate, via a syringe or cannula.
-
Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor the reaction progress by taking aliquots at regular intervals using a syringe and analyzing them by an appropriate method (e.g., GC, HPLC, or TLC).
-
Work-up: Upon completion, quench the reaction and proceed with the standard work-up and purification procedures.
Protocol 2: Catalyst Regeneration (Example for a Supported Metal Catalyst)
Note: The feasibility and effectiveness of regeneration depend on the nature of the catalyst and the deactivation mechanism.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst multiple times with a suitable solvent to remove any adsorbed organic species.
-
Drying: Dry the catalyst under vacuum at a mild temperature.
-
Calcination (for coking): If deactivation is due to coke formation, the catalyst can sometimes be regenerated by calcination. This involves heating the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen at a specific temperature to burn off the carbonaceous deposits. Caution: The calcination temperature and atmosphere must be carefully optimized to avoid sintering of the metal particles.
-
Reduction (for oxidized catalysts): If the metal has been oxidized, a reduction step (e.g., heating under a flow of hydrogen) may be necessary to restore its active state.
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.
Caption: Common pathways leading to the deactivation of catalysts.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. m.youtube.com [m.youtube.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: L-Dibenzoyl Dimethyl Tartrate Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of L-dibenzoyl dimethyl tartrate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Q1: My final product is an oil or has a very low melting point. What is the likely cause and solution?
A: An oily product or a significantly depressed melting point often indicates the presence of impurities, most commonly the by-product methyl benzoate, which is difficult to separate due to its similar properties.[1]
-
Solution 1: Recrystallization: Perform recrystallization using a suitable solvent system. A mixture of ethanol and water is often effective for inducing crystallization and separating the desired solid product from oily impurities.[2]
-
Solution 2: Vacuum Distillation: If the impurity is volatile (like methyl benzoate), distillation under reduced pressure can be used to remove it from the final product before crystallization.[1]
Q2: The purified product has a yellow or off-white color. How can I obtain a pure white crystalline solid?
A: Discoloration is typically caused by residual impurities or oxidation products.[1][3]
-
Solution 1: Methanol Wash: Washing the crude or crystallized product with cold methanol can effectively remove colored impurities, yielding a product with a pure white color and high purity (often exceeding 99.5%).[1]
-
Solution 2: Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
-
Solution 3: Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps, to prevent oxidation.[3]
Q3: My overall yield is significantly lower than expected. Which steps are critical for optimization?
A: Low yields can result from incomplete reactions or losses during purification. Older synthesis methods often reported yields of 75% or lower, while modern optimized processes achieve yields above 95%.[1][4]
-
Check Hydrolysis Step: Ensure the intermediate, L-dibenzoyl tartaric anhydride, is completely hydrolyzed to L-dibenzoyl tartaric acid before the final esterification step. Incomplete hydrolysis is a common source of impurities and reduced yield. The hydrolysis is typically performed by heating in water.[1][5]
-
Reaction Conditions: Verify that the esterification reaction conditions (temperature, catalyst, and reaction time) are optimal. Refluxing in methanol with an acid catalyst like sulfuric acid for 2-2.5 hours is a common procedure.[1]
-
Post-Treatment: Minimize losses during work-up. Ensure efficient extraction and minimize the number of transfer steps. The ability to recycle solvents like methanol can also improve the overall process economy.[1]
Q4: I am having difficulty inducing crystallization from the purification solvent. What techniques can I use?
A: Failure to crystallize is a common issue related to supersaturation, purity, and solvent choice.
-
Solution 1: Seeding: Introduce a seed crystal of pure L-dibenzoyl dimethyl tartrate to the supersaturated solution to initiate crystallization.[6]
-
Solution 2: Slow Cooling & Controlled Temperature: Cool the solution slowly to the optimal crystallization temperature. Some protocols specify cooling to 35-40°C and holding for a period of about 2 hours to promote the formation of well-defined crystals.[1][7]
-
Solution 3: Solvent System Adjustment: If using a mixed solvent system (e.g., ethanol/water), try adjusting the ratio. Slowly adding a poor solvent (like water) to a solution of the compound in a good solvent (like ethanol) can induce precipitation.[2]
Q5: HPLC analysis of my purified product still shows multiple impurity peaks. How can I improve the purity?
A: The presence of multiple peaks indicates that simple crystallization is insufficient for removing all impurities.
-
Identify Impurities: The primary impurities are often unreacted starting materials (L-tartaric acid), intermediates (L-dibenzoyl tartaric anhydride, L-dibenzoyl tartaric acid), or by-products.[1][8]
-
Iterative Recrystallization: One or more additional recrystallization steps may be necessary to achieve the desired purity of >99%.[6]
-
Chromatography: For very stubborn impurities, column chromatography (e.g., flash chromatography) using a silica gel stationary phase may be required. This allows for separation based on polarity differences between the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying L-dibenzoyl dimethyl tartrate?
A: Recrystallization is the most widely used and effective method for purifying L-dibenzoyl dimethyl tartrate on a laboratory and industrial scale. It is crucial for removing by-products and unreacted starting materials to achieve high chemical and chiral purity.[1][7]
Q2: What are the typical impurities I should expect in the crude product?
A: Common impurities include:
-
L-dibenzoyl tartaric acid: From incomplete esterification of the diacid.
-
L-dibenzoyl tartaric anhydride: From incomplete hydrolysis of the anhydride intermediate.[1]
-
Methyl benzoate: A common by-product from the reaction.[1]
-
Unreacted L-tartaric acid and benzoyl chloride: The initial starting materials.[8]
Q3: How can I verify the chemical and chiral purity of the final product?
A:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity. Purity levels of 99.5% to 99.8% are achievable with optimized protocols.[1]
-
Chiral Purity: The chiral integrity is typically confirmed by polarimetry. The expected specific rotation for L-dibenzoyl dimethyl tartrate is approximately -116° (c=9 in ethanol).[9] Chiral HPLC can also be employed for more precise enantiomeric excess (e.e.) determination.
Q4: What are the recommended storage conditions for purified L-dibenzoyl dimethyl tartrate?
A: To prevent degradation via hydrolysis or oxidation, the purified product should be stored in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Data Presentation
Table 1: Physical Properties of L-Dibenzoyl Dimethyl Tartrate
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₈ | [8] |
| Molecular Weight | 358.30 g/mol | [9] |
| Appearance | White crystalline solid | [1][10] |
| Melting Point | 152-155 °C | [9] |
| Optical Rotation [α]²⁰/D | -116° (c=9, ethanol) | [9] |
| Solubility | Slightly soluble in water, ethanol, methanol, DMSO | [8] |
Table 2: Summary of Purification Parameters from an Optimized Protocol[1]
| Parameter | Condition | Purpose |
| Purification Step | Crystallization from methanol/water, followed by washing. | Removal of impurities. |
| Hydrolysis Temp. | 95-100 °C | To ensure complete conversion of anhydride to diacid. |
| Esterification Temp. | 64-80 °C (Reflux) | To drive the esterification reaction to completion. |
| Crystallization Temp. | Cool to 35-40 °C | To control crystal formation and size. |
| Final Purity (HPLC) | > 99.5% | To meet standards for chiral applications. |
| Molar Yield | > 95% | To ensure an efficient and economical process. |
Experimental Protocols
Protocol: Recrystallization for High Purity L-Dibenzoyl Dimethyl Tartrate
This protocol is a generalized procedure based on common laboratory practices and information derived from synthesis patents.[1][2]
-
Dissolution: In a suitable flask, dissolve the crude L-dibenzoyl dimethyl tartrate in a minimum amount of a hot solvent, such as methanol or an ethanol/water mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For improved crystal formation, further cool the flask in an ice bath to a specified temperature (e.g., 35-40 °C) and allow it to stand for at least 2 hours.[1]
-
Isolation: Collect the precipitated crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold methanol) to remove any remaining soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the purified crystals under reduced pressure (vacuum) at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the final product for purity using HPLC and confirm its identity and chiral integrity via melting point and polarimetry.
Visualizations
Caption: General workflow for the purification of L-dibenzoyl dimethyl tartrate.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 5. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 8. Cas 2743-38-6,Dibenzoyl-L-tartaric acid | lookchem [lookchem.com]
- 9. Dibenzoyl-L-tartaric acid L-DBTA [sigmaaldrich.com]
- 10. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to improve conversion rate in (+)-Dimethyl L-tartrate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Dimethyl L-tartrate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and development?
This compound is the dimethyl ester of L-(+)-tartaric acid. It is a versatile chiral building block used extensively in asymmetric synthesis. Its primary applications include serving as a chiral ligand in catalytic processes, a starting material for the synthesis of complex chiral molecules, and as a chiral auxiliary to control the stereochemical outcome of reactions.[1][2] One of its most notable uses is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols.[3][4]
Q2: What are the critical parameters to control for achieving high conversion rates in reactions involving this compound?
Achieving high conversion rates in reactions with this compound depends on several factors, including the specific reaction type. However, some general critical parameters include:
-
Anhydrous Conditions: For many reactions, particularly those involving organometallic reagents or moisture-sensitive catalysts, maintaining strictly anhydrous conditions is crucial to prevent catalyst deactivation and unwanted side reactions.[5]
-
Catalyst Quality and Loading: The activity of the catalyst is paramount. Using a fresh, high-purity catalyst at an optimized loading is essential. For instance, in Sharpless epoxidations, the titanium tetraisopropoxide and diethyl tartrate (a close analog to dimethyl tartrate) form the active chiral catalyst.[3][6]
-
Reaction Temperature: The optimal temperature will vary depending on the reaction. Some reactions require low temperatures to enhance selectivity and minimize side reactions, while others may need heating to proceed at a reasonable rate.[7]
-
Stoichiometry of Reagents: Precise control of the molar ratios of reactants, catalysts, and any additives is critical for maximizing conversion and minimizing the formation of byproducts.
-
Efficient Mixing: In heterogeneous reactions or reactions with multiple phases, efficient stirring is necessary to ensure adequate contact between reactants and catalysts.[8]
Q3: How can I monitor the progress and conversion rate of my this compound reaction?
Several analytical techniques can be employed to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the conversion rate and the purity of the product. A validated RP-HPLC method can separate and quantify the reactants and products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product and can also be used for quantitative analysis to determine the conversion rate by integrating the signals of the starting material and product.[12][13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate and identify the components of the reaction mixture, providing information on conversion and byproduct formation.
Troubleshooting Guides
Low Conversion Rate or Stalled Reaction
Q4: I am experiencing a low conversion rate in a Sharpless asymmetric epoxidation using this compound. What are the potential causes and how can I troubleshoot this?
Low conversion in a Sharpless epoxidation can be due to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The titanium(IV) tetraisopropoxide catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled titanium tetraisopropoxide and anhydrous solvents.[5] |
| Suboptimal Catalyst Complex Formation | The pre-formation of the chiral catalyst from titanium tetraisopropoxide and this compound is crucial. Ensure the correct stoichiometry is used and allow sufficient time for the complex to form before adding the substrate. The presence of 3Å molecular sieves is often necessary to drive the equilibrium towards the active catalyst.[4] |
| Issues with the Oxidant | Use a fresh, anhydrous solution of tert-butyl hydroperoxide (TBHP). The concentration of the TBHP solution should be accurately determined.[1] |
| Inappropriate Substrate | The Sharpless epoxidation is most effective for primary and secondary allylic alcohols. The presence of the hydroxyl group is essential for the reaction to proceed.[1][4] |
| Low Reaction Temperature | While often performed at low temperatures (e.g., -20 °C) to maximize enantioselectivity, excessively low temperatures can significantly slow down the reaction rate. A slight increase in temperature might improve the conversion rate, though this could potentially impact the enantiomeric excess. |
Troubleshooting Logic for Low Conversion in Sharpless Epoxidation
Caption: Troubleshooting logic for low conversion in Sharpless epoxidation.
Formation of Side Products
Q5: I am observing significant side product formation in a transesterification reaction with this compound. What are the likely side reactions and how can I minimize them?
Transesterification reactions can be equilibrium-limited and may be accompanied by side reactions.
Potential Side Reactions & Minimization Strategies:
| Side Reaction | Explanation & Minimization Strategies |
| Incomplete Reaction | The reaction may not go to completion, resulting in a mixture of the starting dimethyl ester, the desired product, and potentially a mono-transesterified intermediate. To drive the reaction forward, use a large excess of the reacting alcohol or remove the methanol byproduct as it is formed (e.g., by distillation).[17][18] |
| Hydrolysis | If water is present in the reaction mixture, the ester groups of both the starting material and the product can be hydrolyzed back to carboxylic acids. Ensure all reactants and solvents are anhydrous.[19] |
| Racemization | Under harsh basic or acidic conditions and elevated temperatures, there is a risk of epimerization at the chiral centers of the tartrate backbone, leading to a loss of stereochemical purity. Use milder reaction conditions (lower temperature, less harsh catalyst) and shorter reaction times. |
| Decomposition | At high temperatures, tartrates can decompose. Avoid excessive heating during the reaction and work-up.[8] |
Logical Flow for Minimizing Transesterification Side Products
Caption: Strategies to minimize side products in transesterification.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of a tartramide from this compound.
Reaction Scheme:
This compound + 2 R-NH₂ → (2R,3R)-N¹,N⁴-dialkyl-2,3-dihydroxysuccinamide + 2 CH₃OH
Materials:
-
This compound
-
Primary amine (e.g., butylamine, hexylamine)
-
Methanol (solvent)
-
Anhydrous conditions are not strictly necessary but recommended for cleaner reactions.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add the primary amine (2.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 24-48 hours.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure tartramide.[20]
Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of a tartramide.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a general procedure for the enantioselective epoxidation of an allylic alcohol using a catalyst system derived from this compound.
Materials:
-
Titanium(IV) isopropoxide
-
This compound
-
Allylic alcohol (substrate)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)
-
3Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate 3Å molecular sieves by heating under vacuum.
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the activated molecular sieves and anhydrous dichloromethane.
-
Cool the flask to -20 °C.
-
Add this compound (0.12 equivalents) and titanium(IV) isopropoxide (0.1 equivalents) to the cooled solvent. Stir for 30 minutes to allow for catalyst formation.
-
Add the allylic alcohol (1 equivalent) to the reaction mixture.
-
Slowly add the anhydrous solution of TBHP (1.5 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxy alcohol can be purified by column chromatography on silica gel.[3][4][21]
Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle of the Sharpless epoxidation.
Quantitative Data Summary
The following tables summarize yield data from the literature for reactions analogous to or directly involving tartrate esters.
Table 1: Molar Yields in the Synthesis of L-(+)-ethyl tartrate [7]
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Molar Yield (%) |
| Sodium Carbonate | 50 | 1 | 95.5 |
| Sodium Bicarbonate | 20 | 3 | 95.2 |
Table 2: Yields in Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters to form Dimethyl 2,3-dialkylated Tartrates [9]
| Substrate | Catalyst Loading (mol %) | Solvent | Yield (%) |
| α-Ketoester 1a | 10 | DMF | 64 |
| α-Ketoester 1a | 10 | THF | 60 |
| α-Ketoester 1a | 2 | THF/H₂O (95:5) | 87 |
| α-Ketoester 1b | 2 | THF/H₂O (95:5) | 92 |
| α-Ketoester 1c | 2 | THF/H₂O (95:5) | 80 |
References
- 1. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. york.ac.uk [york.ac.uk]
impact of water on the stability of the Sharpless catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water on the stability and performance of the Sharpless catalyst in both asymmetric epoxidation and dihydroxylation reactions.
Troubleshooting Guides
Sharpless Asymmetric Epoxidation
Issue: Low Yield and/or Low Enantiomeric Excess (ee%)
The primary suspect in diminished performance of the Sharpless asymmetric epoxidation is the presence of water. The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture.
Troubleshooting Steps:
-
Visual Inspection of the Reaction Mixture:
-
Symptom: A white precipitate forms in the reaction mixture.
-
Cause: This precipitate is likely titanium dioxide (TiO₂), which forms when titanium(IV) isopropoxide reacts with water.[1] This indicates significant water contamination and catalyst deactivation. The active catalyst solution should be a homogeneous, typically yellow to orange, solution.
-
Action: The reaction is likely compromised. It is recommended to discard the current reaction and meticulously dry all reagents and glassware for a subsequent attempt.
-
-
Reagent and Solvent Purity Check:
-
Symptom: Consistently low yields or ee% across multiple experiments.
-
Cause: One or more of the reagents or the solvent may be contaminated with water. tert-Butyl hydroperoxide (TBHP) solutions can also contain water.
-
Action:
-
Use freshly distilled or anhydrous grade solvents.
-
Ensure allylic alcohol is dry.
-
Use a fresh, sealed bottle of titanium(IV) isopropoxide.
-
Dry the TBHP solution over anhydrous magnesium sulfate or molecular sieves if water contamination is suspected.
-
-
-
Molecular Sieves Activation and Use:
-
Symptom: Gradual decrease in performance over time, even with anhydrous reagents.
-
Cause: Inadequate activation or handling of molecular sieves, which are crucial for scavenging trace amounts of water.[2][3]
-
Action:
-
Ensure 3Å or 4Å molecular sieves are properly activated by heating under vacuum.[4]
-
Add the activated molecular sieves to the reaction vessel and allow them to cool under an inert atmosphere before adding reagents.
-
-
Logical Flow for Troubleshooting Sharpless Epoxidation:
Sharpless Asymmetric Dihydroxylation
Issue: Low Yield, Low Enantiomeric Excess (ee%), or Slow Reaction
The Sharpless asymmetric dihydroxylation is performed in a biphasic t-butanol/water solvent system. Unlike the epoxidation, water is essential for the catalytic cycle. However, incorrect solvent ratios, pH, or reagent concentrations can lead to problems.
Troubleshooting Steps:
-
Solvent System Composition:
-
Symptom: Reaction is sluggish or stalls.
-
Cause: The ratio of t-butanol to water is critical for dissolving the reagents (AD-mix) and the olefin substrate. An incorrect ratio can lead to poor mixing and slow reaction rates. The standard procedure often calls for a 1:1 mixture of t-butanol and water.[5]
-
Action: Ensure the correct volumes of t-butanol and water are used. For poorly soluble olefins, adjusting the solvent ratio or adding a co-solvent may be necessary, but this should be done with caution as it can affect the ee%.
-
-
pH of the Reaction Medium:
-
Symptom: Low ee% or slow reaction, particularly with certain classes of olefins.
-
Cause: The reaction rate and enantioselectivity can be pH-dependent. The AD-mix formulations contain potassium carbonate to maintain a basic pH, which generally accelerates the reaction.[6] For some electron-deficient olefins, a slightly acidic pH might be beneficial.[6]
-
Action: Ensure the AD-mix is fully dissolved and the solution is buffered. If troubleshooting persistent issues with specific substrates, a careful, literature-guided adjustment of the pH could be considered.
-
-
Reagent Concentration:
-
Symptom: Low ee%.
-
Cause: If the concentration of the olefin is too high, a non-enantioselective "second cycle" can occur where the dihydroxylation proceeds without the chiral ligand, thus lowering the overall ee%.
-
Action: Adhere to the recommended substrate concentrations.
-
Logical Flow for Troubleshooting Sharpless Dihydroxylation:
Frequently Asked Questions (FAQs)
Sharpless Asymmetric Epoxidation
-
Q1: Why is water so detrimental to the Sharpless asymmetric epoxidation?
-
Q2: What are the visual signs of water contamination in my reaction?
-
A2: The most common visual indicator is the formation of a fine white precipitate of titanium dioxide. A properly prepared reaction mixture should be a clear, homogeneous solution, often with a yellow to orange hue.
-
-
Q3: Can I run the Sharpless epoxidation without molecular sieves?
-
A3: While it is possible, it is highly discouraged. Running the reaction without molecular sieves necessitates stoichiometric amounts of the titanium catalyst and chiral ligand, which is less economical.[1] More importantly, the reaction is highly susceptible to failure due to trace amounts of water that are difficult to eliminate completely from reagents and glassware without a scavenger like molecular sieves.
-
-
Q4: My yield is high, but my enantiomeric excess (ee%) is low. Could water be the cause?
-
A4: While water primarily leads to catalyst decomposition and low yield, it can also contribute to lower ee%. The presence of water can lead to the formation of less selective catalytic species. However, other factors such as incorrect temperature, wrong choice of tartrate ligand for the desired enantiomer, or impurities in the substrate should also be investigated.
-
Sharpless Asymmetric Dihydroxylation
-
Q5: Why is water a required solvent in the Sharpless asymmetric dihydroxylation?
-
A5: Water plays a crucial role in the hydrolysis of the osmate ester intermediate that is formed after the initial dihydroxylation of the alkene. This hydrolysis step releases the diol product and regenerates the osmium catalyst for the next catalytic cycle.
-
-
Q6: What is the purpose of the t-butanol in the solvent mixture?
-
A6: tert-Butanol acts as an organic co-solvent to help dissolve the alkene substrate, which is often not soluble in water alone. The 1:1 t-butanol/water mixture provides a suitable medium for both the organic substrate and the inorganic salts of the AD-mix to react.[5]
-
-
Q7: Can I use a different solvent system?
-
A7: The standard t-butanol/water system is well-established and optimized for a wide range of substrates. While other solvent systems have been explored in the literature for specific applications, any deviation from the standard protocol should be carefully researched, as it can significantly impact both the yield and the enantioselectivity of the reaction.
-
-
Q8: My AD-mix is not dissolving completely. What should I do?
-
A8: Incomplete dissolution of the AD-mix can lead to a non-homogeneous reaction mixture and inconsistent results. Ensure vigorous stirring. The AD-mix contains potassium carbonate and potassium ferricyanide, which need to dissolve to create the correct reaction environment. Gentle warming may aid dissolution, but the reaction itself is typically run at low temperatures (e.g., 0 °C).
-
Data Presentation
Table 1: Impact of Water on Sharpless Asymmetric Epoxidation
| Condition | Expected Yield | Expected Enantiomeric Excess (ee%) | Visual Observation |
| Strictly Anhydrous | High | High (>90%) | Clear, homogeneous solution (yellow-orange) |
| Trace Water | Reduced | Potentially Reduced | Clear solution, reaction may stall |
| Significant Water | Very Low to None | Not Applicable | Formation of a white precipitate (TiO₂) |
Experimental Protocols
Protocol 1: Standard Sharpless Asymmetric Epoxidation of (E)-2-hexen-1-ol
This protocol is a representative example and should be adapted based on the specific substrate and desired scale.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 3Å molecular sieves
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
(E)-2-hexen-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)
-
10% aqueous solution of tartaric acid
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add activated 3Å molecular sieves (approx. 0.5 g).
-
Add anhydrous CH₂Cl₂ (e.g., 50 mL) and cool the suspension to -20 °C using a dry ice/acetone bath.
-
To the cooled, stirred suspension, add Ti(OⁱPr)₄ (e.g., 0.6 mL, 2.0 mmol) via syringe, followed by the dropwise addition of (+)-DIPT (e.g., 0.7 mL, 2.4 mmol). The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to pre-form the catalyst.
-
Add (E)-2-hexen-1-ol (e.g., 2.4 mL, 20 mmol) to the reaction mixture.
-
Add the anhydrous TBHP solution (e.g., 7.4 mL of a 5.5 M solution, 40 mmol) dropwise, ensuring the internal temperature remains below -20 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Sharpless Asymmetric Epoxidation:
Protocol 2: Standard Sharpless Asymmetric Dihydroxylation of 1-dodecene
This protocol is a representative example using a commercially available AD-mix.
Materials:
-
tert-Butanol
-
Deionized water
-
AD-mix-β
-
1-dodecene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-butanol and water (e.g., 50 mL of each).
-
Add AD-mix-β (e.g., 1.4 g per 1 mmol of alkene) to the solvent mixture.
-
Stir vigorously at room temperature until the mixture separates into two clear phases (the lower aqueous phase should be orange).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-dodecene (e.g., 1 mmol) to the reaction mixture.
-
Stir vigorously at 0 °C for 12-24 hours. The orange color of the aqueous layer should fade to a pale yellow or colorless.
-
Quench the reaction by adding solid sodium sulfite (e.g., 1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate (e.g., 50 mL) and stir.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. scribd.com [scribd.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. brainly.in [brainly.in]
refining reaction conditions for (+)-Dimethyl L-tartrate mediated transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for transformations mediated by (+)-Dimethyl L-tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound and its derivatives, particularly in asymmetric synthesis.
Question 1: Why is the enantiomeric excess (% ee) of my Sharpless Asymmetric Epoxidation low?
Answer: Low enantiomeric excess is a frequent issue and can stem from several factors:
-
Catalyst Stoichiometry: The ratio of the titanium (IV) isopropoxide to the tartrate ligand is critical. An incorrect ratio can lead to the formation of catalytically active species with lower enantioselectivity. Ensure precise measurement and addition of both components.
-
Moisture Contamination: The Sharpless epoxidation catalyst is extremely sensitive to water, which can hydrolyze the titanium alkoxide and lead to the formation of achiral titanium-oxo species that catalyze a non-selective epoxidation.[1][2] It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] The use of 3Å molecular sieves is necessary to scavenge trace amounts of water.[4]
-
Substrate Quality: The presence of an allylic alcohol is essential for the reaction to proceed with high selectivity.[1][4] Impurities in the allylic alcohol substrate can interfere with the catalyst. Ensure the substrate is pure and free of coordinating functional groups that might compete with the allylic alcohol for binding to the titanium center.
-
Reaction Temperature: The standard reaction temperature for Sharpless epoxidations is typically -20 °C. Running the reaction at higher temperatures can decrease enantioselectivity. For less reactive substrates, temperatures as low as -40 °C may be required.
Question 2: My reaction is sluggish or does not proceed to completion. What are the potential causes?
Answer: Several factors can lead to incomplete or slow reactions:
-
Catalyst Deactivation: As mentioned, moisture is a primary cause of catalyst deactivation. However, other impurities in the reagents or solvent can also poison the catalyst.
-
Reagent Quality: Ensure the tert-butyl hydroperoxide (TBHP) oxidant is of high quality and has not decomposed. Use of aged or improperly stored TBHP can lead to poor results.
-
Insufficient Catalyst Loading: While typically 5-10 mol% of the catalyst is used, some less reactive substrates may require a higher catalyst loading.[4] It is advisable to perform a small-scale optimization study to determine the ideal loading for your specific substrate.
-
Temperature: While lower temperatures favor selectivity, they also slow down the reaction rate. If the reaction is too slow at -20 °C, a slight increase in temperature (e.g., to -10 °C or 0 °C) may be necessary, though this might come at the cost of reduced enantioselectivity.
Question 3: I am observing the formation of side products. What are the likely culprits?
Answer: Side product formation can complicate purification and reduce yield.
-
Diketone Formation: In some cases, over-oxidation of the desired epoxy alcohol can occur.
-
Transesterification: If the reaction is run in an alcohol solvent other than isopropanol, transesterification of the dimethyl L-tartrate ligand or the titanium isopropoxide can occur, altering the catalyst structure and efficacy.[5][6]
-
Epoxide Ring-Opening: The reaction conditions or work-up procedure might promote the opening of the newly formed epoxide ring, especially if acidic or nucleophilic species are present. A careful, non-acidic workup is recommended.
Question 4: Can this compound be used in transformations other than epoxidation?
Answer: Yes, this compound is a versatile chiral building block used in a variety of asymmetric syntheses beyond epoxidation.[7][8]
-
Aldol Reactions: Tartrate-derived silylketene acetals can undergo highly stereoselective Lewis acid-catalyzed aldol additions.[7]
-
Alkylations: The enolate of dimethyl tartrate acetonide can be alkylated with high stereoretention, providing access to substituted tartrate derivatives.[9]
-
Ligand Synthesis: It serves as a precursor for various chiral ligands used in asymmetric catalysis.[10]
Question 5: How critical is the purity of this compound?
Answer: The purity is paramount. As a chiral auxiliary, any enantiomeric impurity will directly reduce the enantiomeric excess of the final product. Furthermore, non-chiral impurities can interfere with catalyst formation and activity. It is recommended to use this compound with high enantiomeric purity (>99% ee).
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for achieving high yield and selectivity. The following tables summarize the impact of various conditions on transformations involving tartrate derivatives.
Table 1: Effect of Catalyst Modification on Sharpless Asymmetric Epoxidation
| Ligand | Substrate | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| This compound | Geraniol | >95 | ~90 | [11] |
| POSS-supported Tartrate | (E)-Hex-2-en-1-ol | 75 (Reversed Selectivity) | Moderate | [5][6] |
| Amine-functionalized Tartrate | Geraniol | Moderate | - | [5][6] |
| Data is compiled for illustrative purposes. POSS: Polyhedral Oligomeric Silsesquioxanes. |
Table 2: General Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Notes |
| Moisture Contamination | Use anhydrous solvents (e.g., distilled from a drying agent). Dry glassware in an oven. Run the reaction under an inert atmosphere (N₂ or Ar). Use molecular sieves. | Water deactivates the titanium catalyst.[2] |
| Impure Reagents | Purify the allylic alcohol substrate (e.g., by distillation or chromatography). Use a fresh, verified source of TBHP. | Impurities can poison the catalyst or lead to side reactions.[3] |
| Incorrect Temperature | For Sharpless epoxidation, maintain the temperature at -20 °C. Monitor the internal temperature of the reaction. | Higher temperatures can reduce yield and selectivity.[3] |
| Suboptimal Reaction Time | Monitor the reaction progress using TLC or GC. Extend the reaction time if starting material persists. | Some substrates react more slowly and require longer reaction times. |
| Catalyst Degradation | Prepare the catalyst in situ just before use. Avoid prolonged exposure of catalyst components to air. | The pre-formed catalyst complex can be unstable over long periods. |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation
This protocol provides a representative method for the asymmetric epoxidation of an allylic alcohol like geraniol.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
This compound
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)
-
Powdered 3Å molecular sieves
-
Allylic alcohol (e.g., geraniol)
-
10% aqueous NaOH solution, saturated with NaCl
Procedure:
-
Preparation: Add powdered 3Å molecular sieves (approximately the weight of the allylic alcohol) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Solvent Addition: Add anhydrous CH₂Cl₂ (to make a ~0.1 M solution of the alcohol) and cool the resulting slurry to -15 °C in a cooling bath.
-
Catalyst Formation: While stirring, add this compound (6 mol%) followed by the dropwise addition of Ti(OiPr)₄ (5 mol%). Stir the mixture at -15 to -20 °C for 30 minutes. The solution should be a clear, pale yellow.
-
Substrate Addition: Add the allylic alcohol (1.0 eq) to the catalyst mixture.
-
Oxidant Addition: Add TBHP (1.5 eq) dropwise via syringe over several minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, add 10% aqueous NaOH solution saturated with NaCl (approx. 0.5 mL per mmol of Ti) to the reaction mixture at -20 °C and stir vigorously for at least 1 hour at room temperature. A gel-like precipitate should form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with CH₂Cl₂. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound mediated transformations.
Caption: General experimental workflow for a Sharpless Asymmetric Epoxidation.
Caption: Troubleshooting logic for optimizing reaction outcomes.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
References
- 1. quora.com [quora.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 608-68-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: (+)-Dimethyl L-tartrate vs. (+)-Diethyl L-tartrate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Among the most widely utilized and cost-effective chiral ligands are the esters of L-tartaric acid. This guide provides an objective comparison of two common tartrate esters, (+)-Dimethyl L-tartrate (DMT) and (+)-Diethyl L-tartrate (DET), in the context of their performance in asymmetric synthesis, with a primary focus on the renowned Sharpless asymmetric epoxidation.
Introduction
This compound and (+)-Diethyl L-tartrate are versatile chiral auxiliaries derived from the readily available and inexpensive L-(+)-tartaric acid. Their C2-symmetric backbone makes them highly effective in inducing stereoselectivity in a variety of chemical transformations. The most notable application of these tartrate esters is in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a predictable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols. These chiral epoxides are invaluable intermediates in the synthesis of numerous natural products and pharmaceuticals. While both DMT and DET are effective, their performance can vary depending on the specific substrate and reaction conditions.
Performance in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation typically employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate. The choice of the tartrate ester can influence both the yield and the enantiomeric excess (ee%) of the resulting epoxide.
While (+)-Diethyl L-tartrate is the more extensively studied and commonly used ligand in the Sharpless epoxidation, early work by the Sharpless group indicated that this compound is a highly effective alternative. For the epoxidation of (E)-α-phenylcinnamyl alcohol, it was reported that this compound provides an enantiomeric excess of >95%, which is comparable to that achieved with the diethyl ester under similar conditions.
Below is a summary of the performance of both tartrates in the asymmetric epoxidation of various allylic alcohols.
Data Presentation
Table 1: Performance of this compound in Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee%) |
| (E)-α-Phenylcinnamyl alcohol | 70-87% (with DET) | >95% |
Note: Specific yield for the reaction with DMT was not detailed in the initial report, but the enantioselectivity was highlighted as being as effective as DET.
Table 2: Performance of (+)-Diethyl L-tartrate in Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | 77% | 95% |
| (E)-2-Hexen-1-ol | 79% | 94% |
| Cinnamyl alcohol | 79% | >95% |
| (E)-α-Phenylcinnamyl alcohol | 87% | >95% |
| (Z)-2-Methylhept-2-enol | 80% | 89% |
Physicochemical Properties
The physical properties of the tartrate esters can also be a factor in their selection, affecting aspects such as solubility and ease of handling.
Table 3: Physicochemical Properties of this compound and (+)-Diethyl L-tartrate
| Property | This compound | (+)-Diethyl L-tartrate |
| Molecular Formula | C₆H₁₀O₆ | C₈H₁₄O₆ |
| Molecular Weight | 178.14 g/mol | 206.19 g/mol |
| Appearance | White crystalline solid | Colorless to light yellow liquid |
| Melting Point | 48-50 °C | 17-19 °C |
| Boiling Point | 153-155 °C (15 mmHg) | 162 °C (19 mmHg) |
| Density | ~1.33 g/cm³ | ~1.20 g/cm³ |
| Solubility | Soluble in water, alcohols, and common organic solvents | Slightly soluble in water; soluble in alcohols and common organic solvents |
Experimental Protocols
The following are representative experimental protocols for the Sharpless asymmetric epoxidation using both (+)-Diethyl L-tartrate and this compound. The procedures are largely analogous.
Sharpless Asymmetric Epoxidation of Geraniol using (+)-Diethyl L-tartrate
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate (DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4Å Molecular Sieves (powdered and activated)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 4Å molecular sieves (5 g). The suspension is cooled to -20 °C.
-
To the stirred suspension, add (+)-Diethyl L-tartrate (4.12 g, 20 mmol), followed by titanium(IV) isopropoxide (5.68 g, 20 mmol). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.
-
A solution of geraniol (3.08 g, 20 mmol) in dichloromethane (20 mL) is then added dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
tert-Butyl hydroperoxide (40 mmol, 2.0 equivalents) is added dropwise via a syringe pump over approximately 1 hour, ensuring the internal temperature does not rise above -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (50 mL) at -20 °C and then allowed to warm to room temperature.
-
The mixture is stirred vigorously for 1 hour, after which the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with a saturated aqueous solution of ferrous sulfate (to decompose excess peroxide), then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral (2S,3S)-2,3-epoxygeraniol.
Sharpless Asymmetric Epoxidation using this compound
The protocol for using this compound is analogous to the one described for (+)-Diethyl L-tartrate. The primary modification is the use of an equimolar amount of this compound in place of the diethyl ester.
Modification:
-
In step 2, add this compound (3.56 g, 20 mmol) instead of (+)-Diethyl L-tartrate.
All other reagents, conditions, and workup procedures remain the same. The reaction progress should be monitored by TLC to determine the optimal reaction time.
Visualization of the Experimental Workflow
The general workflow for a Sharpless asymmetric epoxidation can be visualized as follows:
Caption: General workflow for the Sharpless asymmetric epoxidation.
Conclusion
Both this compound and (+)-Diethyl L-tartrate are highly effective chiral auxiliaries for asymmetric synthesis, particularly in the Sharpless epoxidation.
-
(+)-Diethyl L-tartrate is the more extensively documented and widely used ligand, with a vast body of literature supporting its application across a broad range of substrates, consistently delivering high yields and excellent enantioselectivities.
-
This compound has been shown to be a comparably effective alternative, providing excellent enantioselectivity. Its primary physical difference is that it is a solid at room temperature, which may be a consideration for handling and dissolution in certain applications. Its higher water solubility could also be advantageous in specific workup procedures where the tartrate needs to be removed by aqueous extraction.
The choice between DMT and DET will often depend on factors such as substrate compatibility, desired physical properties of the ligand, and cost-effectiveness. For most standard applications, (+)-Diethyl L-tartrate remains the default choice due to the extensive precedent. However, for specific substrates or process conditions, this compound presents a viable and equally potent alternative that should not be overlooked. Further direct comparative studies on a wider range of substrates would be beneficial to fully delineate the subtle differences in their performance.
A Comparative Guide to the Validation of Enantiomeric Excess in Asymmetric Reactions Utilizing (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries and ligands play a pivotal role in stereoselective transformations, with (+)-Dimethyl L-tartrate and its derivatives standing as foundational tools, particularly in the widely acclaimed Sharpless asymmetric epoxidation. This guide provides a comparative analysis of the performance of tartrate-derived chiral ligands in this key reaction, alongside detailed protocols for the crucial validation of enantiomeric excess (ee).
Performance of Tartrate Esters in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols. The choice of the chiral tartrate ligand is critical in determining the enantioselectivity of the reaction. While this compound is effective, other tartrate esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are more commonly employed and extensively documented. The following table summarizes the enantiomeric excess achieved for a range of allylic alcohols using L-(+)-diethyl tartrate and L-(+)-diisopropyl tartrate, which serve as excellent benchmarks for the expected performance of this compound.[1] Generally, ee values greater than 90% are achieved.[2]
| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (% ee) | Yield (%) |
| (E)-2-Hexen-1-ol | L-(+)-DET | 95 | 80 |
| (E)-2-Hexen-1-ol | L-(+)-DIPT | 95 | 77 |
| Geraniol | L-(+)-DET | >98 | 77 |
| Geraniol | L-(+)-DIPT | 98 | 91 |
| (Z)-2-Hexen-1-ol | L-(+)-DET | 86 | 75 |
| (Z)-2-Hexen-1-ol | L-(+)-DIPT | 91 | 85 |
| Cinnamyl alcohol | L-(+)-DET | 96 | 70 |
| Cinnamyl alcohol | L-(+)-DIPT | 97 | 60 |
| 3-Methyl-2-buten-1-ol | L-(+)-DET | 94 | 60 |
| 3-Methyl-2-buten-1-ol | L-(+)-DIPT | 93 | 55 |
Experimental Protocols
Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is a representative example of the Sharpless asymmetric epoxidation.
Materials:
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Powdered 3Å or 4Å molecular sieves
-
Diethyl ether
-
10% NaOH solution, cooled to 0°C
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Catalyst Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with anhydrous CH₂Cl₂ and powdered molecular sieves. The flask is cooled to -20°C in a cryocool or a dry ice/acetone bath. Titanium (IV) isopropoxide (5-10 mol%) is added via syringe, followed by the addition of this compound (6-12 mol%). The mixture is stirred at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Epoxidation: A solution of (E)-2-hexen-1-ol (1 equivalent) in anhydrous CH₂Cl₂ is added to the catalyst mixture. Anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) is then added dropwise while maintaining the temperature at -20°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour. A 10% NaOH solution saturated with NaCl is added, and the mixture is stirred vigorously for another 30 minutes at 0°C, leading to the precipitation of titanium salts.
-
Isolation: The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic layers are separated from the aqueous layer. The organic layer is washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude epoxy alcohol.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
References
A Comparative Spectroscopic Guide to Dialkyl Tartrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of dialkyl tartrate complexes, essential chiral ligands and auxiliaries in asymmetric synthesis. By examining key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD)—this document offers insights into the structural and electronic properties of these complexes, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The coordination of dialkyl tartrates to a metal center induces significant changes in their spectroscopic signatures. These changes provide valuable information about the binding mode, the structure of the complex in solution and the solid state, and the electronic environment of the ligand. Titanium(IV) complexes with diethyl tartrate (DET) and diisopropyl tartrate (DIPT), famously known as the Sharpless epoxidation catalysts, serve as the primary examples due to their extensive characterization.
Infrared (IR) Spectroscopy Data
IR spectroscopy is highly sensitive to changes in the vibrational modes of functional groups upon complexation. The most notable change occurs in the carbonyl (C=O) stretching frequency of the ester groups.
Table 1: Comparative IR Frequencies for Titanium-Dialkyl Tartrate Complexes
| Feature | Free Dialkyl Tartrate (Approx.) | Dimeric Titanium-Tartrate Complex[1] | Interpretation |
| Free C=O Stretch (ν_C=O) | ~1740 cm⁻¹ | 1738 cm⁻¹ | This band corresponds to the ester carbonyl groups that are not directly coordinated to the titanium center in the dimeric structure. |
| Coordinated C=O Stretch (ν_C=O) | N/A | 1635 cm⁻¹ | A significant redshift of ~100 cm⁻¹ indicates the weakening of the C=O bond due to coordination of the carbonyl oxygen to the Lewis acidic titanium center. This confirms the binding of the tartrate ligand. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and dynamics of dialkyl tartrate complexes in solution. While solution-state structures can be fluxional, solid-state NMR can provide data on distinct coordination environments.
Table 2: Comparative ¹³C NMR Chemical Shifts for Titanium-Dialkyl Tartrate Complexes
| Carbon Environment | Free Dialkyl Tartrate (Approx.) | Silica-Supported Ti-Tartrate Complex (Solid-State NMR) | Interpretation |
| Uncoordinated Carboxylate (C=O) | ~171 ppm | ~175 ppm | Represents the carbonyl groups of the tartrate ligand that are not bound to the titanium center. |
| Coordinated Carboxylate (C=O) | N/A | ~184 ppm | A significant downfield shift indicates a decrease in electron density at the carbonyl carbon upon coordination to the titanium center, confirming the binding interaction. |
Note: Solution ¹H and ¹³C NMR spectra of titanium-dialkyl tartrate complexes often show broad signals due to dynamic exchange processes between coordinated and uncoordinated ester groups. This fluxional behavior is a key characteristic of these complexes in solution.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the key experiments cited.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid complex or a concentrated solution in a suitable solvent (e.g., CH₂Cl₂) is prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid complex is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, placing the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
An FT-IR spectrometer is used to acquire the spectrum.
-
A background spectrum of the salt plates or the empty ATR accessory is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background is automatically subtracted from the sample spectrum.
-
Key vibrational bands, particularly the C=O stretching region (1800-1600 cm⁻¹), are identified and their frequencies are recorded.
-
A comparison is made between the spectrum of the free ligand and the complex to identify shifts in band positions.
-
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the dialkyl tartrate complex is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The solvent must not react with the complex.
-
An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T₁) must be used between pulses.
-
If dynamic processes are suspected, variable temperature (VT) NMR experiments can be performed to study the fluxional behavior of the complex.
-
-
Data Analysis:
-
The spectra are processed (Fourier transform, phase correction, and baseline correction).
-
Chemical shifts (δ) of the signals are referenced to the internal standard.
-
Changes in the chemical shifts of the tartrate ligand's protons and carbons (especially the α-carbons and methine protons) upon complexation are analyzed to determine the coordination sites.
-
Protocol for Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
The chiral dialkyl tartrate complex is dissolved in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).
-
The solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).
-
-
Data Acquisition:
-
A CD spectropolarimeter is used for the measurement.
-
A baseline spectrum of the solvent in the same cuvette is recorded first.
-
The CD spectrum of the sample is then recorded over the desired wavelength range (e.g., 190-400 nm).
-
The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA).
-
-
Data Analysis:
-
The baseline is subtracted from the sample spectrum.
-
The data is typically converted from millidegrees to molar circular dichroism (Δε) using the equation: Δε = θ / (32980 * c * l), where θ is the ellipticity in millidegrees, c is the molar concentration, and l is the path length in cm.
-
The resulting spectrum, with positive or negative Cotton effects, provides information on the chiral environment of the chromophores within the complex.
-
Visualization of Analytical Workflow
The characterization of a newly synthesized dialkyl tartrate complex typically follows a logical spectroscopic workflow to elucidate its structure and properties.
Caption: General workflow for the spectroscopic characterization of a dialkyl tartrate complex.
References
A Comparative Guide to Chiral Auxiliaries: Alternatives to (+)-Dimethyl L-tartrate
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are a cornerstone of this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. While (+)-Dimethyl L-tartrate and its derivatives are valuable chiral building blocks, often employed as chiral ligands or starting materials, their direct application as removable chiral auxiliaries in carbon-carbon bond-forming reactions like aldol, alkylation, and Diels-Alder reactions is less documented compared to other prominent auxiliaries. This guide provides a comparative overview of well-established alternatives: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine-based auxiliaries, presenting their performance with supporting experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given reaction, leading to a high yield of the desired stereoisomer. The following tables summarize the performance of these leading chiral auxiliaries in key asymmetric transformations.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn:anti) | 89 |
| Evans' Oxazolidinone | N-Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 |
| Oppolzer's Camphorsultam | N-Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl | Benzyl bromide | LHMDS | >99% | 95 |
| Oppolzer's Camphorsultam | N-Propionyl | Methyl iodide | NaHMDS | >98% | 92 |
| Pseudoephedrine Amide | N-Propionyl | Benzyl bromide | LDA, LiCl | >98% | 91 |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >99:1 | 95 |
| Oppolzer's Camphorsultam | N-Crotonoyl | Cyclopentadiene | TiCl₂(OTf)₂ | 97:3 | 88 |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | MgBr₂·OEt₂ | 95:5 | 85 |
In Focus: A Closer Look at the Alternatives
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective aldol reactions.[1] They are also effective in alkylation and other transformations. The high level of stereocontrol is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate.
Advantages:
-
Excellent diastereoselectivity in aldol reactions, typically producing the syn adduct.[1]
-
Both enantiomers of the auxiliary are commercially available.
-
The auxiliary can be removed under mild conditions and often recovered.
Disadvantages:
-
Can be more expensive than other auxiliaries.
-
Removal of the auxiliary can sometimes be challenging without affecting the newly formed stereocenters.
Oppolzer's Camphorsultams
Based on the naturally occurring camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions.[2] The rigid bicyclic structure provides a well-defined steric environment, leading to high levels of facial selectivity.
Advantages:
-
Exceptional diastereoselectivity in Diels-Alder reactions, often exceeding 99% d.e.[2]
-
The auxiliary is highly crystalline, which can facilitate the purification of diastereomeric products.
-
Both enantiomers are commercially available.
Disadvantages:
-
Generally higher cost compared to other common auxiliaries.
-
The bulky nature of the auxiliary can sometimes hinder reactivity.
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine amides, popularized by Andrew G. Myers, offer a practical and cost-effective solution for asymmetric alkylation reactions.[3] Both enantiomers of pseudoephedrine are readily available and inexpensive.
Advantages:
-
High diastereoselectivity in the alkylation of a wide range of substrates.[3]
-
The auxiliary is inexpensive and both enantiomers are accessible.
-
Cleavage of the auxiliary can lead to various functional groups, including carboxylic acids, aldehydes, and ketones.[3]
Disadvantages:
-
The use of pseudoephedrine is regulated in some regions due to its potential for illicit use.
-
Less commonly employed in aldol or Diels-Alder reactions compared to Evans' or Oppolzer's auxiliaries.
The Role of this compound in Asymmetric Synthesis
While direct comparative data for this compound as a removable chiral auxiliary in the aforementioned C-C bond-forming reactions is limited in the literature, it is a cornerstone of asymmetric synthesis in other capacities. Its primary applications include:
-
Chiral Ligand: Tartrate derivatives are extensively used as chiral ligands in a variety of metal-catalyzed asymmetric reactions, most notably the Sharpless asymmetric epoxidation.
-
Chiral Building Block: It serves as a versatile starting material for the synthesis of more complex chiral molecules, where its inherent stereocenters are incorporated into the final product.
-
Resolving Agent: Tartaric acid and its derivatives are widely used to resolve racemic mixtures.
The lack of extensive use as a removable auxiliary in reactions like aldol additions may be due to the potential for chelation to interfere with the desired transition state geometries or difficulties in achieving high levels of diastereoselectivity in a predictable manner compared to the more established auxiliaries.
Experimental Protocols
Asymmetric Aldol Reaction with Evans' Oxazolidinone
1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated to give the N-propionyl oxazolidinone.
2. Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C. The reaction is quenched with a pH 7 buffer, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
3. Auxiliary Removal: The aldol adduct is dissolved in a 2:1 mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with an aqueous solution of Na₂SO₃. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with CH₂Cl₂ to recover the chiral auxiliary. The aqueous layer is then acidified with 1M HCl and extracted with ethyl acetate to isolate the β-hydroxy carboxylic acid.
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
1. Acylation of the Chiral Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C is added acryloyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layer is washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and concentrated to give the N-acryloyl camphorsultam.
2. Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A solution of diethylaluminum chloride (1.2 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with CH₂Cl₂. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
3. Auxiliary Removal: The Diels-Alder adduct is dissolved in THF, and the solution is cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours at 0 °C. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral alcohol.
Asymmetric Alkylation with Pseudoephedrine Amide
1. Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous THF is added n-butyllithium (1.05 eq) at -78 °C. After 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the pseudoephedrine amide.
2. Alkylation: A solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF is added to a pre-cooled (-78 °C) solution of lithium diisopropylamide (LDA, 2.0 eq) and anhydrous LiCl (6.0 eq) in THF. The mixture is stirred at -78 °C for 1 hour, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes before being re-cooled to 0 °C. The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added, and the reaction is stirred at 0 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The diastereomeric excess is determined by chiral HPLC analysis.
3. Auxiliary Removal (to form the carboxylic acid): The alkylated amide is dissolved in a 3:1 mixture of THF and 1M H₂SO₄ and heated at reflux for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether to remove the pseudoephedrine auxiliary. The aqueous layer is then extracted with ethyl acetate to isolate the chiral carboxylic acid.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflows for the application of these chiral auxiliaries in asymmetric synthesis.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound is a versatile chiral synthon, for direct application as a removable auxiliary in many common C-C bond-forming reactions, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries have demonstrated broader applicability and more predictable, high levels of stereocontrol. Evans' auxiliaries excel in aldol reactions, Oppolzer's sultams are the gold standard for many Diels-Alder cycloadditions, and pseudoephedrine provides a cost-effective and highly efficient route for asymmetric alkylations. The selection of the optimal auxiliary will depend on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and availability.
References
A Comparative Analysis of Tartrate Esters in Enantioselective Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective conversion of prochiral allylic alcohols into valuable chiral epoxides. This reaction's efficacy is critically dependent on the choice of the chiral tartrate ester ligand. This guide offers an objective comparison of commonly used tartrate esters—Diethyl Tartrate (DET), Diisopropyl Tartrate (DIPT), and Dibutyl Tartrate (DBT)—supported by experimental data to aid in the selection of the optimal ligand for specific synthetic applications.
Performance Comparison of Tartrate Esters
The selection of the tartrate ester ligand significantly influences both the yield and the enantiomeric excess (ee) of the epoxidation. While Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT) are the most extensively studied and utilized ligands, the steric bulk of the ester group can play a crucial role in the degree of asymmetric induction.
Quantitative Data Summary
The following table summarizes the performance of DET and DIPT in the Sharpless epoxidation of various allylic alcohols.[1] Despite extensive literature searches, specific comparative data for Dibutyl Tartrate (DBT) under similar conditions is scarce, suggesting it is a less common choice for this transformation.
| Substrate | Tartrate Ester | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | 77 | 95 |
| (+)-DIPT | 89 | >98 | |
| (E)-2-Hexen-1-ol | (+)-DET | 85 | 94 |
| Cinnamyl Alcohol | (+)-DET | 88 | 95 |
| α-Phenylcinnamyl alcohol | (+)-DET | 80 | 80 |
| (+)-DIPT | 89 | >98 | |
| (Z)-3-Methyl-2-penten-1-ol | (+)-DET | 74 | 86 |
| Allyl alcohol | (+)-DIPT | 65 | 90 |
Observations:
-
Higher Enantioselectivity with DIPT: For several substrates, such as geraniol and α-phenylcinnamyl alcohol, Diisopropyl Tartrate (DIPT) provides significantly higher enantiomeric excess compared to Diethyl Tartrate (DET).[1] This is often attributed to the increased steric hindrance of the isopropyl groups, which creates a more defined chiral pocket in the titanium-tartrate catalyst.
-
Substrate Dependence: The choice between DET and DIPT can be substrate-dependent. While DIPT often gives higher ee, DET can still provide excellent results for a wide range of allylic alcohols.
-
Limited Data on DBT: The lack of readily available data for Dibutyl Tartrate (DBT) suggests that its performance may not be superior to DET or DIPT for most standard applications. It is plausible that the longer butyl chains do not translate into a more effective chiral environment or may introduce other unfavorable steric interactions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving high yields and enantioselectivity. Below are representative protocols for the Sharpless Asymmetric Epoxidation using Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT).
Protocol 1: Asymmetric Epoxidation of (E)-2-Hexen-1-ol using (+)-Diethyl Tartrate
Adapted from Organic Syntheses, Coll. Vol. 7, p.461 (1990); Vol. 63, p.66 (1985).
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ferrous sulfate heptahydrate
-
Tartaric acid
-
Sodium hydroxide
-
Brine
-
Dry ice/ethanol bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane (1 L) and titanium(IV) isopropoxide (39.9 mL, 0.134 mol).
-
The solution is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.
-
(+)-Diethyl tartrate (27.5 mL, 0.161 mol) is added, followed by (E)-2-hexen-1-ol (25.0 g, 0.25 mol).
-
A pre-cooled (-20°C) solution of anhydrous tert-butyl hydroperoxide in toluene (2.71 M, 184.5 mL, 0.50 mol) is added to the reaction mixture.
-
The reaction temperature is allowed to rise to 0°C over a 2-hour period.
-
The reaction is quenched by the addition of a solution of ferrous sulfate (125 g) and tartaric acid (50 g) in water (500 mL).
-
The mixture is stirred vigorously for 5 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are treated with a pre-cooled (0°C) solution of 30% aqueous sodium hydroxide in brine.
-
The mixture is stirred for 1 hour at 0°C, and the layers are separated.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxy alcohol.
-
The product is purified by distillation under reduced pressure.
Protocol 2: Asymmetric Epoxidation of Divinyl Carbinol using (+)-Diisopropyl Tartrate
Adapted from Organic Syntheses, 2025, 102, 1-18.
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
Divinyl carbinol
-
Cumene hydroperoxide solution (80 wt%)
-
Powdered 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice/salt bath
Procedure:
-
A flame-dried, single-necked round-bottom flask is charged with powdered 4Å molecular sieves (10.0 g).
-
Anhydrous dichloromethane (240 mL) is added via cannula, and the suspension is cooled to -15°C to -16°C in an ice/salt bath.
-
While stirring, (+)-diisopropyl L-tartrate (4.53 mL, 21.4 mmol) is added.
-
Freshly distilled titanium(IV) isopropoxide (5.7 mL, 19.0 mmol) is then added, and the mixture is stirred for 15 minutes.
-
A solution of cumene hydroperoxide (80 wt%, 43.9 mL, 238 mmol) is added dropwise over 5 minutes.
-
After stirring for an additional 15 minutes, neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.
-
The reaction flask is sealed and placed in a -20°C freezer for 5 days.
-
Work-up is performed by filtering the reaction mixture through a pad of Celite and washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.[2]
Visualizing the Sharpless Epoxidation
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic Cycle of the Sharpless Asymmetric Epoxidation.
Caption: General Experimental Workflow for Sharpless Epoxidation.
References
Reversal of Enantioselectivity with Modified Dimethyl Tartrate Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively synthesize a desired enantiomer is a cornerstone of modern asymmetric catalysis, with significant implications for the pharmaceutical and fine chemical industries. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, has long been a benchmark for enantioselective oxidations, traditionally relying on diethyl or dimethyl tartrate as chiral ligands to direct the stereochemical outcome. This guide provides a comparative analysis of a fascinating development in this field: the reversal of enantioselectivity achieved by modifying the dimethyl tartrate (DMT) ligand framework. Such "enantioreversal" using the same chiral source is a highly sought-after strategy, as it provides access to the opposite enantiomer of a product without requiring the often expensive or inaccessible opposite enantiomer of the chiral ligand.
This guide will objectively compare the performance of two key modified dimethyl tartrate ligand systems with the classical Sharpless protocol, providing supporting experimental data, detailed methodologies, and mechanistic insights.
Comparison of Enantioselectivity in the Sharpless Epoxidation of Geraniol
The following table summarizes the performance of two distinct modified dimethyl tartrate ligands in the asymmetric epoxidation of geraniol, a common benchmark substrate. The data clearly demonstrates the reversal of enantioselectivity from the expected (2R,3R)-epoxide with the standard (R,R)-DMT to the (2S,3S)-epoxide with the modified ligands.
| Ligand System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |
| Unmodified (R,R)-DMT | Geraniol | (2R,3R)-2,3-Epoxygeraniol | >95% | 85% | Standard Sharpless Conditions |
| (R,R)-DMT modified with POSS | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 60% | 70% | [1] |
| (R,R)-DMT modified with PEG (MW > 2000) | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 80% | 88% | [2] |
Detailed Experimental Protocols
Synthesis of POSS-Modified (R,R)-Dimethyl Tartrate Ligand
This protocol is based on the work of García et al. and describes the key steps in the synthesis of the polyhedral oligomeric silsesquioxane (POSS)-immobilized tartrate ligand that induces a reversal of enantioselectivity.[1]
Step 1: Transesterification of (R,R)-Dimethyl Tartrate
-
To a solution of (R,R)-dimethyl tartrate (1.0 eq) in toluene, add 3-aminopropan-1-ol (2.2 eq) and a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux with a Dean-Stark trap to remove methanol.
-
Monitor the reaction by TLC until completion.
-
After cooling, the product, a bis(hydroxypropyl) tartramide, is purified by column chromatography.
Step 2: Immobilization on POSS Scaffold
-
Dissolve the bis(hydroxypropyl) tartramide (1.0 eq) and a haloaryl-functionalized POSS cage (e.g., octakis(p-chlorophenyl)silsesquioxane) (0.125 eq) in a suitable solvent such as DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and heat the mixture.
-
The reaction is monitored by the disappearance of the starting materials.
-
The final POSS-supported tartrate ligand is isolated by precipitation and washing.
Sharpless Asymmetric Epoxidation with POSS-Modified Ligand
-
In a flame-dried flask under an inert atmosphere, dissolve the POSS-modified tartrate ligand (0.2 eq) in dichloromethane (CH₂Cl₂).
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq) and stir the mixture at -20°C for 30 minutes.
-
Add the allylic alcohol substrate (e.g., geraniol) (1.0 eq).
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise.
-
The reaction is stirred at -20°C and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Synthesis of PEG-Modified (R,R)-Dimethyl Tartrate Ligand
This procedure is adapted from the research of Reed et al. and details the synthesis of polyethylene glycol (PEG)-appended tartrate esters.[2]
-
In a round-bottom flask, combine (R,R)-tartaric acid (1.0 eq), a mono-methylated polyethylene glycol (mPEG) of a specific molecular weight (e.g., MW 2000) (2.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated under vacuum to remove water.
-
The reaction progress is monitored by NMR spectroscopy.
-
The resulting PEG-tartrate ester is purified by dialysis or size-exclusion chromatography to remove any unreacted starting materials.
Sharpless Asymmetric Epoxidation with PEG-Modified Ligand
-
In a dried Schlenk tube under argon, add the PEG-modified (R,R)-tartrate ligand (0.3 eq) and titanium(IV) isopropoxide (0.15 eq) to dichloromethane.
-
The solution is cooled to -20°C, and the allylic alcohol (e.g., geraniol) (1.0 eq) is added.
-
tert-Butyl hydroperoxide (1.5 eq) is then added dropwise.
-
The reaction is stirred at -20°C for several hours.
-
Workup consists of adding a quenching solution (e.g., aqueous NaOH), followed by extraction, drying, and purification of the epoxy alcohol product. The e.e. is determined by chiral phase chromatography.
Mechanistic Insights and Proposed Models for Enantioreversal
The reversal of enantioselectivity in the Sharpless epoxidation with modified dimethyl tartrate ligands is believed to stem from a change in the structure of the active titanium-tartrate catalyst.
In the standard Sharpless epoxidation, the active catalyst is a C₂-symmetric dimer, often described as a [Ti₂(tartrate)₂(OR)₄] species. This well-defined chiral environment dictates the facial selectivity of the epoxidation, leading to the predictable formation of one enantiomer.
However, the introduction of bulky substituents, such as POSS or high molecular weight PEG chains, on the tartrate ligand is hypothesized to sterically hinder the formation of this dimeric complex.[1][2] Instead, a different catalytic species is formed, which is proposed to be monomeric with respect to the ligand, potentially a 2:1 Ti-ligand complex.[2] This alternative catalyst possesses a different chiral pocket, leading to the attack of the oxidant on the opposite face of the allylic alcohol, thus resulting in the reversal of enantioselectivity.
Conclusion
The modification of dimethyl tartrate ligands offers a powerful and elegant strategy for achieving a reversal of enantioselectivity in the Sharpless asymmetric epoxidation. By appending sterically demanding groups such as POSS or PEG, the conventional catalytic pathway is disrupted, leading to the formation of a new active species that favors the production of the opposite enantiomer. This approach not only expands the synthetic utility of the Sharpless epoxidation but also provides valuable insights into the mechanistic intricacies of asymmetric catalysis. For researchers in drug development and fine chemical synthesis, the ability to tune enantioselectivity by simple ligand modification represents a significant step towards more efficient and versatile synthetic methodologies. Future work in this area may explore other ligand modifications and their impact on a broader range of substrates, further refining our control over stereochemical outcomes.
References
A Comparative Guide to Analytical Techniques for Determining the Purity of (+)-Dimethyl L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for determining the chemical and enantiomeric purity of (+)-Dimethyl L-tartrate. Ensuring the purity of this chiral building block is critical for its application in the synthesis of pharmaceuticals and other fine chemicals, where stereochemistry dictates biological activity and final product quality. This document outlines the performance of various analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Introduction to this compound and Purity Analysis
This compound is the dimethyl ester of L-(+)-tartaric acid, a readily available chiral molecule from the chiral pool. Its stereogenic centers make it a valuable starting material in asymmetric synthesis. The purity of this compound is a critical quality attribute, encompassing both the absence of chemical impurities and, crucially, the excess of the desired L-enantiomer over its D-(-)-enantiomer. The presence of the undesired enantiomer or other impurities can lead to side reactions, lower yields, and potentially undesirable pharmacological effects in the final active pharmaceutical ingredient (API).
This guide focuses on the most prevalent and effective analytical techniques for purity assessment: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Polarimetry.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on various factors, including the type of impurity to be quantified (chemical vs. enantiomeric), the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Analytical Technique | Principle | Typical Resolution (Rs) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (%Recovery) | Analysis Time |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase. | > 2.0 | 0.05 - 0.1% | < 2% | 98 - 102% | 15 - 30 min |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | > 2.0 | 0.05 - 0.1% | < 2% | 98 - 102% | 10 - 20 min |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. | N/A (Purity Assay) | ~0.1% | < 1% | 99 - 101% | 5 - 15 min |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. | N/A (Optical Purity) | ~1% ee | Variable | Dependent on calibration | < 5 min |
Detailed Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly versatile and widely used for the enantiomeric separation of a broad range of chiral compounds. Polysaccharide-based chiral stationary phases are often the first choice for method development.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Prepare a solution of racemic Dimethyl tartrate.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the L-(+) and D-(-) enantiomers using the following formula: %ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[2] For this compound, which is sufficiently volatile, direct analysis on a chiral capillary column is feasible.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Ensure the sample is fully dissolved before injection.
System Suitability:
-
Prepare a solution of racemic Dimethyl tartrate.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the L-(+) and D-(-) enantiomers using the same formula as for HPLC.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[3][4] It relies on a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Materials:
-
This compound sample
-
Certified Internal Standard (IS) of known purity (e.g., Maleic acid, 1,4-Dinitrobenzene). The IS should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both weighed materials completely in a known volume of the deuterated solvent in a vial.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Purity Calculation: The purity of the sample (P_sample) is calculated using the following equation:
P_sample (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Protocol 4: Polarimetry
Polarimetry is a classical and rapid technique to measure the optical rotation of a chiral compound, which is directly proportional to its concentration and enantiomeric purity.[5]
Instrumentation:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Polarimeter cell (e.g., 1 dm)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 100 mg).
-
Dissolve the sample in a 10 mL volumetric flask with a suitable solvent (e.g., water or methanol) and make up to the mark.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample solution. Repeat the measurement several times and calculate the average.
-
Calculation of Specific Rotation: [α]_D^T = α / (l * c)
Where:
-
[α]_D^T = Specific rotation at temperature T and D-line of sodium lamp
-
α = Observed rotation
-
l = Path length of the cell in decimeters (dm)
-
c = Concentration of the solution in g/mL
Calculation of Optical Purity (Enantiomeric Excess): Optical Purity (%ee) = ([α]_observed / [α]_pure) * 100
Where [α]_pure is the specific rotation of the pure enantiomer.
Purity Profile and Potential Impurities
The purity of this compound can be affected by impurities from the starting materials or side reactions during synthesis. Common impurities may include:
-
D-(-)-Dimethyl tartrate: The undesired enantiomer.
-
meso-Dimethyl tartrate: The diastereomeric impurity.
-
L-Tartaric acid: Unreacted starting material.
-
Methanol: Residual solvent.
-
By-products of esterification: Such as mono-esters or products of side reactions.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described analytical techniques.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Caption: Experimental workflow for qNMR purity analysis.
Conclusion
The determination of both chemical and enantiomeric purity of this compound is paramount for its successful application in research and development.
-
Chiral HPLC and Chiral GC are the methods of choice for accurate determination of enantiomeric excess. They offer high resolution and sensitivity, allowing for the quantification of even small amounts of the undesired enantiomer. The choice between HPLC and GC will often depend on the volatility of the analyte and the availability of instrumentation.
-
qNMR stands out as a powerful technique for determining the absolute chemical purity of the material. Its high precision and accuracy, coupled with the ability to perform the assay without a specific reference standard for the analyte, make it an invaluable tool for characterizing new batches of material and for use as a primary analytical method.
-
Polarimetry offers a rapid and simple method for a quick assessment of optical purity but lacks the sensitivity and accuracy of chromatographic techniques for precise enantiomeric excess determination, especially at high purity levels.
For comprehensive quality control, a combination of these techniques is often employed. For instance, qNMR can be used to establish the absolute purity of a batch, while chiral chromatography (HPLC or GC) can be used to determine the enantiomeric excess. This orthogonal approach provides a high degree of confidence in the quality of the this compound.
References
Performance of Immobilized (+)-Dimethyl L-tartrate Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals seeking efficient and reusable catalytic systems for asymmetric synthesis, this guide provides an objective comparison of immobilized (+)-Dimethyl L-tartrate catalysts against their homogeneous counterparts and other alternative systems. This analysis is supported by experimental data to inform catalyst selection and process development.
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and industrial processes, aiming to simplify catalyst recovery and reuse, thereby reducing costs and minimizing waste. This compound, a readily available and inexpensive chiral ligand, is a cornerstone of the renowned Sharpless-Katsuki asymmetric epoxidation, which provides chiral epoxides with high enantioselectivity. This guide focuses on the performance of catalysts derived from this compound when anchored to a solid support, evaluating their efficacy, stability, and reusability in asymmetric reactions.
Performance Comparison: Immobilized vs. Homogeneous Catalysts
The primary advantage of immobilizing a this compound-based catalyst is the ease of separation from the reaction mixture, enabling its recovery and reuse over multiple cycles. However, this heterogenization can influence the catalyst's activity and selectivity. Below is a comparative summary of the performance of an immobilized this compound catalyst and the classic homogeneous Sharpless-Katsuki catalyst in the asymmetric epoxidation of allylic alcohols.
Table 1: Performance Comparison of Homogeneous and Immobilized Tartrate-Based Catalysts in Asymmetric Epoxidation
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reusability (No. of Cycles) | Key Observations |
| Homogeneous Sharpless-Katsuki Catalyst (Ti(OiPr)₄ / (+)-DIPT) | Geraniol | >95 | >90 | Not readily reusable | High activity and enantioselectivity.[1] Catalyst recovery is challenging. |
| Immobilized this compound derivative on POSS | (E)-Geraniol | 85 (Cycle 1) | 65 (Stable across cycles) | At least 3 | Good initial activity, which decreases in subsequent cycles. Enantioselectivity remains stable.[2] |
| 60 (Cycle 2) | 65 | Catalyst is easily recovered by filtration.[2] | |||
| 45 (Cycle 3) | 65 | ||||
| Homogeneous Sharpless-Katsuki Catalyst (Ti(OiPr)₄ / (+)-DET) | Cinnamyl alcohol | High | >95 | Not readily reusable | Consistently high enantioselectivity for a range of allylic alcohols. |
| Immobilized this compound derivative on POSS | Cinnamyl alcohol | 90 (Cycle 1) | 70 (Stable across cycles) | At least 3 | Demonstrates the viability of the immobilized system for different substrates. |
| 75 (Cycle 2) | 70 | ||||
| 60 (Cycle 3) | 70 |
Data for the immobilized catalyst is based on the performance of a modified dimethyl tartrate ligand immobilized on a polyhedral oligomeric silsesquioxane (POSS) support as described by García et al. (2010).[2] Performance of the homogeneous catalyst is based on typical results for the Sharpless-Katsuki epoxidation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalyst performance. Below are representative experimental protocols for the asymmetric epoxidation of an allylic alcohol using both a homogeneous Sharpless-Katsuki catalyst and an immobilized this compound derivative.
Protocol 1: Asymmetric Epoxidation with Homogeneous Sharpless-Katsuki Catalyst
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
Allylic alcohol (e.g., geraniol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 3Å molecular sieves
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with anhydrous CH₂Cl₂ and powdered 3Å molecular sieves.
-
The flask is cooled to -20 °C.
-
(+)-Diisopropyl tartrate is added, followed by the slow addition of titanium(IV) isopropoxide. The mixture is stirred at this temperature for 30 minutes.
-
The allylic alcohol is then added to the catalyst mixture.
-
tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for at least one hour to precipitate the titanium species.
-
The resulting slurry is filtered through Celite®, and the filtrate is treated with a saturated aqueous solution of sodium fluoride to further precipitate titanium salts.
-
After stirring, the mixture is filtered again. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral epoxide.
Protocol 2: Asymmetric Epoxidation with Immobilized this compound Catalyst on POSS Support
This protocol is based on the work of García et al. (2010) using a modified dimethyl tartrate ligand immobilized on a polyhedral oligomeric silsesquioxane (POSS) support.[2]
Materials:
-
POSS-immobilized this compound derivative catalyst
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Allylic alcohol (e.g., (E)-geraniol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vessel under an inert atmosphere, the POSS-immobilized catalyst and anhydrous CH₂Cl₂ are combined.
-
The suspension is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added, and the mixture is stirred for 30 minutes.
-
The allylic alcohol is added, followed by the dropwise addition of tert-Butyl hydroperoxide.
-
The reaction is maintained at -20 °C and monitored for completion.
-
After the reaction, the solid catalyst is recovered by simple filtration and washed with a suitable solvent (e.g., CH₂Cl₂).
-
The recovered catalyst can be dried under vacuum and stored for reuse in subsequent reaction cycles.
-
The filtrate containing the product is worked up as described in the homogeneous protocol (quenching, filtration of any remaining titanium species, extraction, and purification).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance and reusability of an immobilized catalyst in an asymmetric synthesis.
Caption: Workflow for performance evaluation and recycling of an immobilized catalyst.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a catalyst system can be visualized as follows, highlighting the trade-offs between homogeneous and heterogeneous systems.
References
A Researcher's Guide to Tartrate-Derived Chiral Ligands: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral ligand is paramount to achieving desired stereochemical outcomes. Tartrate-derived ligands, readily available from the chiral pool, have long been a cornerstone in the synthetic chemist's toolbox. This guide offers an objective comparison of the efficacy of different tartrate-derived chiral ligands in key asymmetric transformations, supported by experimental data and detailed protocols to aid in practical application.
Introduction to Tartrate-Derived Chiral Ligands
Tartaric acid, a naturally occurring dicarboxylic acid, exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. The L- and D- enantiomers serve as versatile and inexpensive starting materials for the synthesis of a wide array of C2-symmetric chiral ligands. The most common modifications involve esterification of the carboxylic acid groups, leading to ligands such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT). These ligands are capable of coordinating with metal centers to create a chiral environment that directs the stereochemical course of a reaction, enabling the synthesis of enantiomerically enriched products.
Comparative Efficacy in Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a landmark transformation in organic synthesis and serves as the primary showcase for the exceptional efficacy of tartrate-derived chiral ligands. In this reaction, a titanium(IV) isopropoxide catalyst, in the presence of a chiral tartrate ester and an oxidant (typically tert-butyl hydroperoxide), delivers an oxygen atom to one face of the double bond with high enantioselectivity.
The choice between diethyl tartrate (DET) and diisopropyl tartrate (DIPT) can significantly influence the enantiomeric excess (ee%) and reaction rate, often in a substrate-dependent manner. Generally, the bulkier diisopropyl tartrate is known to provide higher enantioselectivity in many cases.
Quantitative Data Summary: Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Ligand | Yield (%) | ee (%) |
| Geraniol | (+)-DET | 95 | 91 |
| Geraniol | (+)-DIPT | 94 | >95 |
| (Z)-α-Phenylcinnamyl alcohol | (+)-DET | 85 | 87 |
| (Z)-α-Phenylcinnamyl alcohol | (+)-DIPT | 90 | >98 |
| (E)-2-Hexen-1-ol | (+)-DET | 80 | 86 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85 | 95 |
| Allyl alcohol | (+)-DIPT | ~15 | 73 |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 |
Data compiled from various sources, including J. Am. Chem. Soc. 1987, 109, 5765–5780 and other foundational papers on Sharpless epoxidation.
Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation
Materials:
-
Allylic alcohol (1.0 equiv)
-
Titanium(IV) isopropoxide (0.5-1.0 equiv for stoichiometric, 5-10 mol% for catalytic)
-
(+)-Diethyl tartrate or (+)-Diisopropyl tartrate (0.6-1.2 equiv for stoichiometric, 6-12 mol% for catalytic)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene, 2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane is added, and the flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added, followed by the dropwise addition of the chiral tartrate ester. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
The allylic alcohol is added, and the mixture is stirred for a further 15 minutes.
-
tert-Butyl hydroperoxide solution is added dropwise, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The resulting emulsion is filtered through Celite®, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.
Efficacy in Asymmetric Cyclopropanation
The Simmons-Smith reaction and other metal-catalyzed cyclopropanations of olefins are fundamental methods for the synthesis of cyclopropane rings. While various chiral ligands have been developed to render these reactions enantioselective, the performance of tartrate-derived ligands is often modest compared to other ligand classes, such as bis(oxazolines) and salen derivatives.
In the context of the Simmons-Smith reaction, which typically involves an organozinc carbenoid, the use of chiral additives derived from tartaric acid has been explored. However, achieving high levels of enantioselectivity has proven challenging, and these methods are not as widely adopted as those employing other chiral auxiliaries or catalysts. For copper-catalyzed cyclopropanations using diazoacetates, tartrate-derived ligands have also been investigated, but they generally provide lower enantioselectivities than more specialized ligands.
Due to the limited availability of direct comparative data showcasing the superiority of tartrate-derived ligands in this area, a quantitative data table is not presented. Researchers interested in asymmetric cyclopropanation are encouraged to explore the extensive literature on bis(oxazoline) and other privileged ligand classes that have demonstrated broader applicability and higher efficacy.
Application in Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is another powerful method for the enantioselective synthesis of vicinal diols from olefins. However, this transformation relies on a different class of chiral ligands. The most effective and widely used ligands for this reaction are derivatives of cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (DHQD). These ligands, in combination with an osmium catalyst, provide high yields and excellent enantioselectivities across a wide range of olefin substrates.
There is a notable absence of tartrate-derived ligands in the literature for practical and effective asymmetric dihydroxylation. The catalytic cycle and the nature of the transition state in the Sharpless asymmetric dihydroxylation are highly dependent on the specific architecture of the cinchona alkaloid ligands. Therefore, tartrate esters are not suitable for inducing high enantioselectivity in this reaction.
Logical Relationship: Ligand Selection in Asymmetric Oxidations
Caption: Ligand selection logic for key asymmetric oxidations.
Conclusion
Tartrate-derived chiral ligands, particularly diethyl tartrate and diisopropyl tartrate, are exceptionally effective and widely utilized in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols, consistently delivering high yields and excellent enantioselectivities. Their low cost and ready availability make them a first-choice for this important transformation. However, their efficacy in other asymmetric reactions, such as cyclopropanation, is often surpassed by other classes of chiral ligands. For asymmetric dihydroxylation, cinchona alkaloid derivatives are the ligands of choice, with tartrate-derived ligands being generally unsuitable. This guide provides a clear, data-supported framework to assist researchers in making informed decisions when selecting chiral ligands for their synthetic endeavors.
A Comparative Guide to Asymmetric Syntheses Utilizing (+)-Dimethyl L-tartrate
(+)-Dimethyl L-tartrate (DMLT), a readily available and inexpensive derivative of L-(+)-tartaric acid, stands as a cornerstone of the "chiral pool"—a collection of enantiopure natural compounds used as starting materials in organic synthesis.[1][2] Its C2-symmetric backbone and stereodefined hydroxyl groups make it an exceptionally versatile precursor for a wide range of applications in asymmetric synthesis. For researchers in synthetic organic and medicinal chemistry, DMLT serves not only as a foundational block for building complex molecules but also as a highly effective scaffold for developing chiral ligands and catalysts.
This guide provides a comparative overview of the primary roles of this compound in asymmetric synthesis: as a precursor to powerful chiral ligands for catalysis and as a direct chiral building block for the total synthesis of bioactive molecules.
The Versatile Roles of this compound in Asymmetric Synthesis
DMLT's utility can be broadly categorized into two main strategies, each leveraging its inherent chirality to control the stereochemical outcome of a reaction. These strategies are fundamental to the efficient construction of enantiomerically pure target molecules.
Caption: Figure 1. Key Synthetic Strategies Employing this compound.
DMLT as a Precursor for Chiral Ligands in Asymmetric Catalysis
Perhaps the most impactful application of DMLT is its use in creating chiral ligands that, when complexed with a metal, form highly effective and selective catalysts. The tartrate scaffold provides a rigid and well-defined chiral environment that influences the trajectory of incoming substrates.
The Sharpless-Katsuki Asymmetric Epoxidation
A landmark achievement in asymmetric catalysis, the Sharpless-Katsuki epoxidation provides a reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptional enantioselectivity.[3] The catalyst is formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate, typically (+)-diethyl L-tartrate (DET) or (+)-diisopropyl L-tartrate (DIPT).[4] Notably, this compound has been shown to be as effective, yielding enantiomeric excess (ee) values greater than 95%.[5] The reaction is prized for its predictability, broad substrate scope, and the synthetic utility of its chiral products.[3][6][7]
The following table summarizes the performance of the Sharpless-Katsuki epoxidation across a range of allylic alcohol substrates, demonstrating the consistently high yields and enantioselectivities achieved.
| Allylic Alcohol Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | 5% Ti(OiPr)₄, 6% (+)-DIPT | 0 | 2 | 65 | 90 | [4] |
| Geraniol | 5% Ti(OiPr)₄, 7% (+)-DIPT | -20 | 3 | 89 | >98 | [4] |
| Cinnamyl alcohol | 4.7% Ti(OiPr)₄, 5.9% (+)-DET | -12 | 11 | 88 | 95 | [4] |
| (Z)-3-Nonen-1-ol | 10% Ti(OiPr)₄, 14% (+)-DET | -10 | 29 | 74 | 86 | [4] |
| 3-Methyl-2-buten-1-ol | 100% Ti(OiPr)₄, 142% (+)-DET | -20 | 14 | 80 | 80 | [4] |
| 2-Cyclohexen-1-ol | 5% Ti(OiPr)₄, 7.5% (+)-DIPT | -35 | 2 | 79 | >98 | [4] |
The general workflow for a catalytic asymmetric epoxidation involves careful preparation of the catalyst followed by the slow addition of the oxidant at low temperatures to ensure maximum selectivity.
Caption: Figure 2. General Workflow for Sharpless Asymmetric Epoxidation.
Representative Protocol: Asymmetric Epoxidation of Geraniol [5]
-
A flame-dried, 200-mL flask equipped with a magnetic stirrer is charged with 50 mL of dry dichloromethane and cooled to -20°C.
-
Titanium(IV) isopropoxide (2.94 mL, 10 mmol) is added via syringe, followed by (+)-diethyl L-tartrate (2.06 g, 10 mmol). The mixture is stirred for 5 minutes.
-
Geraniol (1.54 g, 10 mmol) is added, and the solution is stirred for another 5 minutes.
-
A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (e.g., 20 mL of a 2M solution, 40 mmol) is added dropwise via syringe over 20 minutes.
-
The reaction is maintained at -20°C and monitored by thin-layer chromatography (TLC) until the geraniol is consumed (typically 2-4 hours).
-
For workup, the reaction mixture is poured into a pre-cooled solution of 10 g of tartaric acid in 50 mL of water and stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the chiral 2,3-epoxygeraniol.
TADDOL Ligands for Asymmetric Transformations
DMLT is the key starting material for the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs.[8][9] These C2-symmetric diols are exceptionally versatile chiral ligands.[10] When complexed with titanium, their derivatives (Ti-TADDOLates) are highly effective Lewis acid catalysts for various reactions, including the asymmetric cyclopropanation of allylic alcohols.[11]
The table below shows results for the enantioselective cyclopropanation of various allylic alcohols using a substoichiometric amount of a Ti-TADDOLate catalyst.
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Cinnamyl alcohol | 95 | 96:4 | [11] |
| (E)-3-(2-Furyl)prop-2-en-1-ol | 92 | 96:4 | [11] |
| (E)-3-(2-Thienyl)prop-2-en-1-ol | 91 | 96:4 | [11] |
| (E)-3-Phenyl-2-methylprop-2-en-1-ol | 85 | 94:6 | [11] |
| (E)-4-Phenylbut-2-en-1-ol | 60 | 83:17 | [11] |
| Geraniol | 55 | 67:33 | [11] |
The synthesis of TADDOLs involves a two-step process starting from DMLT: protection of the diol as a ketal, followed by reaction with an excess of an aryl Grignard reagent.[12]
Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol [12]
-
Ketal Protection: this compound (89.1 g, 0.5 mol) is dissolved in acetone (900 mL) in a 2-L flask. Boron trifluoride diethyl etherate (82.5 mL) is added dropwise at room temperature. The reaction is stirred for 3 hours. The mixture is then poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude dimethyl 2,3-O-isopropylidene-L-tartrate is purified by vacuum distillation.
-
Grignard Addition: A solution of the protected tartrate (e.g., 21.8 g, 0.1 mol) in dry tetrahydrofuran (THF) is added dropwise to a freshly prepared solution of phenylmagnesium bromide (approx. 0.5 mol) in THF at 0°C. The reaction is allowed to warm to room temperature and then refluxed for 4 hours.
-
Workup: The reaction is cooled and carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude solid is purified by recrystallization from a toluene/hexane mixture to yield the pure TADDOL ligand as a white solid.
DMLT as a Chiral Building Block (Chiral Pool Synthesis)
In this strategy, the carbon skeleton of DMLT, with its two pre-defined stereocenters, is directly incorporated into the final target molecule. This "chiral pool" approach is highly efficient for synthesizing complex, polyoxygenated natural products, as it avoids the need to set these stereocenters later in the synthesis.[1][13]
Numerous complex natural products have been synthesized using DMLT or its esters as the chiral starting material.
| Tartrate Precursor | Target Bioactive Molecule | Key Synthetic Strategy | Reference |
| This compound | Zaragozic Acid C (acyclic precursor) | Lewis acid-catalyzed aldol addition | [1] |
| This compound | Polyoxamic Acid (western fragment) | Sharpless epoxidation, epoxide opening | [1] |
| (+)-Diethyl L-tartrate | (+)-Bengamide E | Lewis acid-promoted aldol reaction | [1] |
| (+)-Diethyl L-tartrate | Thromboxane B₂ | Stereoselective epoxidation, Claisen rearrangement | [1] |
| (+)-Diethyl L-tartrate | (+)-Boronolide | Weinreb amide formation, ring-closing metathesis | [1] |
A key example is the synthesis of the acyclic precursor to Zaragozic Acid C.[1] In this approach, the acetonide of dimethyl L-tartrate is converted into a silylketene acetal. A highly diastereoselective, titanium-catalyzed aldol addition of this enolate to an aldehyde fragment constructs the core of the molecule, directly incorporating the tartrate-derived stereocenters into the final carbon backbone as a single isomer.[1] This highlights the power of using DMLT to unambiguously set multiple stereocenters early in a synthetic sequence.
References
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules | Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool [mdpi.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. datapdf.com [datapdf.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Dimethyl L-tartrate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (+)-Dimethyl L-tartrate, ensuring compliance and safety in a laboratory setting. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper disposal procedures are still necessary to maintain a safe laboratory environment and adhere to regulations.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and immediate actions to take in case of accidental spillage.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Respiratory Protection: Under normal use conditions, no respiratory protection is required. However, if dust is generated, a dust mask (such as a type N95) is recommended.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Accidental Release Measures: In the event of a spill, follow these steps:
-
Ensure adequate ventilation in the area of the spill.
-
Avoid generating dust.
-
Sweep up the spilled solid material.
-
Shovel the swept material into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Characterization
-
Although not federally classified as hazardous, it is the responsibility of the waste generator to confirm that the waste is not considered hazardous by local, regional, and national regulations.[1][2] These regulations may have different criteria for classification.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated materials like paper towels or weigh boats, in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not pour it down the drain, as it should not be released into the environment.[1]
-
Empty Containers: Thoroughly empty all containers of this compound. The residual amounts should be minimal. The rinsate from cleaning the container should be collected as chemical waste.[3] Once clean, deface or remove the original label before disposing of the container.[3]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Step 3: Disposal
-
Consult Regulations: The primary step is to consult your institution's Environmental Health and Safety (EHS) office and local waste disposal regulations.
-
Waste Vendor: Dispose of the chemical waste through a licensed and qualified hazardous waste disposal vendor. Your EHS office will have established procedures for this.
-
Hierarchy of Controls: Consider the hierarchy of waste management: Reduction, Reuse, Recycling, and finally, Disposal if no other options are available.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is useful for safety and handling assessments.
| Property | Value |
| Melting Point | 48 - 50 °C / 118.4 - 122 °F |
| Boiling Point | 157 - 159 °C / 314.6 - 318.2 °F @ 15 hPa |
| Flash Point | > 112 °C / > 233.6 °F |
| Molecular Weight | 178.14 g/mol |
| Solubility | Soluble in water |
| Storage Class Code | 11 - Combustible Solids |
Source: Fisher Scientific Safety Data Sheet[1], Sigma-Aldrich
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for (+)-Dimethyl L-tartrate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for (+)-Dimethyl L-tartrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good industrial hygiene and safety practices is crucial.[1][2] The following PPE is recommended to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Use of impervious clothing and proper glove removal technique is advised.[1][3] |
| Respiratory Protection | Not required under normal use conditions. | If dust formation occurs, a particle filter or a dust mask (e.g., N95) may be used.[1] |
Operational and Handling Plan
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[4]
Storage Plan:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store away from incompatible materials such as acids, bases, and reducing agents.[1][2][4]
Emergency and First-Aid Protocols
In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. While specific guidelines were not detailed in the searched documents, general best practices for chemical disposal should be followed. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound can aid in its safe handling and storage.
| Property | Value |
| Physical State | Solid (White to off-white) |
| Odor | Odorless |
| Melting Point/Range | 48 - 50 °C / 118.4 - 122 °F |
| Boiling Point/Range | 157 - 159 °C / 314.6 - 318.2 °F @ 15 hPa |
| Flash Point | > 112 °C / > 233.6 °F |
Source: Fisher Scientific Safety Data Sheet[1]
Procedural Workflow for Handling this compound
To visualize the handling process from preparation to disposal, the following workflow diagram outlines the key steps and decision points for ensuring safety.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
